Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLHERKFHHUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377169 | |
| Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-71-1 | |
| Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-3-Piperidinemethanol: A Technical Guide for Researchers
Introduction: N-Boc-3-piperidinemethanol, also known as tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its piperidine scaffold is a prevalent feature in a multitude of biologically active compounds and approved pharmaceuticals. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled, regioselective functionalization, while the hydroxymethyl group at the 3-position provides a versatile handle for further synthetic modifications. This guide provides a comprehensive overview of its chemical structure, analytical data, synthesis, and applications in pharmaceutical development.
Chemical Structure and Physical Properties
N-Boc-3-piperidinemethanol is characterized by a piperidine ring with a Boc-protected nitrogen and a hydroxymethyl substituent at the third carbon position.[1]
Table 1: Chemical and Physical Properties of N-Boc-3-piperidinemethanol
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₁NO₃ | [1][2] |
| Molecular Weight | 215.29 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 77-81 °C | [4] |
| Boiling Point | ~110 - 112 °C at 0.2 mmHg | |
| Density | ~1.02 - 1.05 g/cm³ | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) | [1] |
| CAS Number | 116574-71-1 | [1][3] |
Spectroscopic and Analytical Data
The structural integrity and purity of N-Boc-3-piperidinemethanol are typically confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Summary of Analytical Data for N-Boc-3-piperidinemethanol
| Analysis Type | Data | Reference |
| ¹H-NMR (500 MHz, CDCl₃) | δ (ppm): 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H). | [5] |
| ¹³C-NMR (126 MHz, CDCl₃) | δ (ppm): 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6. | [5] |
| Infrared (IR) Spectroscopy (Film) | νₘₐₓ (cm⁻¹): 3428, 2971, 2872, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772. | [5] |
| Mass Spectrometry (MS) | The Boc group is susceptible to fragmentation under standard ionization conditions. |
Synthesis and Experimental Protocols
A common and straightforward method for the synthesis of N-Boc-3-piperidinemethanol involves the protection of the commercially available 3-(hydroxymethyl)piperidine.
Experimental Protocol: Boc Protection of 3-(Hydroxymethyl)piperidine
-
Reagents and Materials:
-
3-(Hydroxymethyl)piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a solution of 3-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 equivalents) at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in THF to the stirring reaction mixture.
-
Allow the reaction to stir at room temperature for approximately 20 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
The resulting crude product can then be purified by flash column chromatography on silica gel to yield pure N-Boc-3-piperidinemethanol.
-
References
- 1. N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum [chemicalbook.com]
- 2. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 397001000 [thermofisher.com]
- 4. N-Boc-4-ピペリジンメタノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Spectral Analysis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: A Technical Guide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key building block in synthetic organic chemistry and drug discovery. The following sections detail the ¹H and ¹³C NMR spectral data, the experimental protocols for their acquisition, and a visualization of the molecular structure and experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development.
Nuclear Magnetic Resonance (NMR) Spectral Data
The NMR spectra were acquired in deuterated chloroform (CDCl₃) as the solvent. The data is presented in the following tables, summarizing the key spectral parameters for both ¹H and ¹³C nuclei.
¹H NMR Spectral Data
The proton NMR spectrum was recorded on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 3.87 – 3.78 | m | 1H | -CHaHb-OH |
| 3.73 – 3.63 | m | 2H | Piperidine Ring H |
| 3.40 – 3.26 | m | 2H | -CHaHb-OH |
| 1.99 – 1.73 | m | 4H | Piperidine Ring H |
| 1.67 – 1.48 | m | 3H | Piperidine Ring H |
| 1.46 | s | 9H | tert-butyl group |
| 1.45 – 1.32 | m | 1H | Piperidine Ring H |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum was obtained on a 126 MHz spectrometer. The chemical shifts (δ) are reported in ppm.
| Chemical Shift (δ ppm) | Assignment |
| 155.0 | C=O (carbamate) |
| 79.3 | C(CH₃)₃ |
| 62.8 | -CH₂-OH |
| 56.9 | Piperidine Ring C |
| 46.4 | Piperidine Ring C |
| 31.0 | Piperidine Ring C |
| 30.6 | Piperidine Ring C |
| 29.3 | Piperidine Ring C |
| 28.7 | -C(CH₃)₃ |
| 23.6 | Piperidine Ring C |
Experimental Protocols
The following protocol outlines the general procedure for the acquisition of NMR spectra.
Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃).
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[1]
Data Acquisition:
-
¹H NMR: The spectrum was acquired at a frequency of 500 MHz.[1] Data is reported as chemical shift (δ) in ppm, with multiplicity (s = singlet, m = multiplet), and integration.[1]
-
¹³C NMR: The spectrum was recorded at a frequency of 126 MHz.[1] Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).[1]
Visualizations
The following diagrams illustrate the chemical structure of the target compound and a generalized workflow for NMR spectral acquisition.
References
An In-depth Technical Guide on the Safety and Handling of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This bifunctional molecule serves as a crucial building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its piperidine core offers a semi-rigid scaffold, making it an attractive component for linkers in Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound, with the molecular formula C₁₁H₂₁NO₃, is a piperidine derivative featuring a hydroxymethyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1] This structure provides a versatile platform for further chemical modifications.
| Property | Value | Reference |
| Molecular Weight | 215.29 g/mol | [1] |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| CAS Number | 116574-71-1 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Not specified in provided results | |
| Boiling Point | Not specified in provided results | |
| Melting Point | Not specified in provided results | |
| Solubility | Not specified in provided results |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Signal Word: Warning
Pictograms:
Precautionary Statements
A comprehensive set of precautionary statements should be followed to ensure the safe handling of this compound. These are categorized into prevention, response, storage, and disposal.
| Category | GHS Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P319 | Get medical help if you feel unwell. | |
| P332 + P317 | If skin irritation occurs: Get medical help. | |
| P337 + P317 | If eye irritation persists: Get medical advice/ attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult an ophthalmologist. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Firefighting Measures
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Handling and Storage
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE). Storage: Keep the container tightly closed in a dry and well-ventilated place. Store locked up.
Experimental Protocols
This compound is a valuable intermediate in organic synthesis. Below are detailed protocols for its synthesis and a representative application.
Synthesis of this compound
This protocol describes a two-step synthesis starting from 3-piperidinemethanol.
Step 1: Boc Protection of 3-Piperidinemethanol
-
Materials:
-
3-Piperidinemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-piperidinemethanol (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate (2.0 eq).
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Step 2: Reduction of a Carboxylic Acid Precursor (Alternative Route)
An alternative approach involves the reduction of the corresponding carboxylic acid derivative, tert-butyl piperidine-3-carboxylate.
-
Materials:
-
tert-Butyl piperidine-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF or diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl piperidine-3-carboxylate (1.0 eq) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams used.
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite.
-
Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain this compound.
-
Application in PROTAC Synthesis
This compound can be incorporated as a linker in a PROTAC. The hydroxyl group provides a handle for further functionalization.
General Workflow for PROTAC Synthesis:
Caption: General workflow for synthesizing a PROTAC using this compound as a linker component.
Role in Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI). They achieve this by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[2]
The piperidine ring within the linker, derived from this compound, plays a crucial role in the efficacy of the PROTAC. Its semi-rigid nature helps to pre-organize the two ligands (for the target protein and the E3 ligase) into a conformation that is favorable for the formation of a stable and productive ternary complex.[3][4] This can lead to improved degradation efficiency compared to more flexible linkers.[3]
Ternary Complex Formation and Protein Degradation Pathway
The mechanism of action of a PROTAC involves several key steps, culminating in the degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation, highlighting the formation of the ternary complex.
This technical guide provides essential information for the safe handling and effective utilization of this compound in a research and development setting. Adherence to the safety protocols and a thorough understanding of its chemical properties are paramount for its successful application in the synthesis of novel therapeutics.
References
Navigating the Stability of N-Boc-3-(hydroxymethyl)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of N-Boc-3-(hydroxymethyl)piperidine (tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate). Understanding the stability of this key building block is crucial for ensuring its integrity in research and development, particularly in the synthesis of pharmaceutical compounds where purity and consistency are paramount. This document outlines potential degradation pathways, offers detailed experimental protocols for stability assessment, and provides a framework for interpreting stability data.
Recommended Storage Conditions
N-Boc-3-(hydroxymethyl)piperidine is a stable compound when stored under appropriate conditions. However, variations in recommendations from different suppliers exist. The following table summarizes the generally advised storage conditions to maintain the quality and purity of the compound.
| Parameter | Recommended Condition | Notes |
| Temperature | 2-8°C (Refrigerated) or Room Temperature | While some suppliers recommend refrigeration, others state that room temperature is adequate. For long-term storage, refrigeration is the more conservative and recommended approach to minimize any potential for slow degradation. |
| Atmosphere | Store in a tightly sealed container in a dry and well-ventilated place. | The compound is susceptible to hydrolysis, and the Boc protecting group can be sensitive to acidic conditions. A dry, inert atmosphere is ideal. |
| Light | Store in a light-resistant container. | While specific photostability data is not extensively published, it is good practice to protect the compound from light to prevent potential photodegradation. |
Potential Degradation Pathways
The chemical structure of N-Boc-3-(hydroxymethyl)piperidine, featuring a Boc-protected amine and a primary alcohol, dictates its potential degradation pathways. Understanding these pathways is essential for designing robust stability studies and for the identification of potential impurities.
Caption: Potential degradation pathways for N-Boc-3-(hydroxymethyl)piperidine.
-
Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions. This reaction yields piperidine-3-methanol, isobutylene, and carbon dioxide.
-
Thermal Degradation: At elevated temperatures, the Boc group can be thermally cleaved, following a similar degradation pathway to acid hydrolysis.
-
Oxidative Degradation: The primary alcohol functional group can be oxidized to form the corresponding aldehyde or carboxylic acid. The piperidine ring itself may also be susceptible to oxidation under harsh conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, may lead to the formation of various degradation products, although specific pathways are not well-documented for this compound.
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and can be adapted for N-Boc-3-(hydroxymethyl)piperidine.
Caption: A generalized workflow for conducting stability testing.
Acid and Base Hydrolysis
-
Objective: To assess the stability of the compound in acidic and basic media.
-
Procedure:
-
Prepare a stock solution of N-Boc-3-(hydroxymethyl)piperidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, mix the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid in separate vials.
-
For base hydrolysis, mix the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide in separate vials.
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots (base for acid samples, acid for base samples) and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Procedure:
-
Prepare a stock solution as described above.
-
Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% v/v).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Dilute the aliquots with the mobile phase to a suitable concentration.
-
Analyze the samples by HPLC.
-
Thermal Degradation
-
Objective: To assess the stability of the compound at elevated temperatures.
-
Procedure:
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
Expose the sample for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.
-
Analyze the samples by HPLC.
-
Photostability Testing
-
Objective: To determine the compound's sensitivity to light.
-
Procedure (as per ICH Q1B guidelines):
-
Expose the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
After the exposure period, dissolve both the exposed and control samples in a suitable solvent and dilute to a known concentration.
-
Analyze the samples by HPLC.
-
Analytical Considerations and Data Presentation
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is crucial for these studies. The method must be able to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.
The quantitative data from these studies should be summarized to show the percentage of the parent compound remaining and the formation of major degradation products over time.
| Stress Condition | Time (hours) | % N-Boc-3-(hydroxymethyl)piperidine Remaining (Example Data) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl at 60°C | 0 | 100 | - |
| 4 | 85 | Piperidine-3-methanol | |
| 8 | 72 | Piperidine-3-methanol | |
| 24 | 45 | Piperidine-3-methanol | |
| 0.1 M NaOH at 60°C | 24 | >98 | Minor unidentified peaks |
| 3% H₂O₂ at RT | 24 | >95 | Trace of oxidized products |
| Dry Heat at 80°C | 72 | >97 | Minor unidentified peaks |
| Photostability | - | >99 (compared to dark control) | No significant degradation |
Disclaimer: The data presented in the table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
N-Boc-3-(hydroxymethyl)piperidine is a relatively stable compound under recommended storage conditions. The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the Boc protecting group. Elevated temperatures can also lead to the cleavage of the Boc group. The compound appears to be relatively stable to basic, oxidative, and photolytic stress under the described conditions. For critical applications, it is imperative to perform in-house stability studies to establish appropriate storage and handling procedures and to develop validated analytical methods for quality control. The protocols and information provided in this guide serve as a robust starting point for these investigations.
Key properties of piperidine-based building blocks in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in medicinal chemistry, holding a "privileged scaffold" status due to its prevalence in a vast array of FDA-approved drugs.[1] Its unique combination of structural and physicochemical properties allows it to favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, making it a go-to building block for medicinal chemists.[1] This guide delves into the core properties of piperidine-based building blocks, offering a comprehensive resource on their synthesis, physicochemical characteristics, and role in modulating key biological pathways.
Physicochemical and Pharmacokinetic Properties: The Piperidine Advantage
The enduring success of the piperidine moiety is rooted in a unique blend of structural and electronic features that enhance a molecule's "drug-likeness."[1] These properties are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling strong ionic interactions with acidic residues in target proteins, a feature critical for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms grant the piperidine ring significant conformational flexibility, with the chair conformation being the most stable. This allows for the precise spatial orientation of substituents, optimizing interactions with diverse biological targets.[1][2] The equatorial conformation is generally more stable than the axial one.[2]
-
Lipophilicity and Solubility: The piperidine ring strikes a balance between lipophilicity and hydrophilicity.[1] While the hydrocarbon backbone is lipophilic, the nitrogen atom can act as a hydrogen bond acceptor, contributing to aqueous solubility.[3] This balance is tunable through substitution, allowing chemists to modulate a compound's ability to cross biological membranes.
Data Presentation: Physicochemical Properties of Representative Piperidine-Containing Drugs
The following table summarizes key physicochemical properties of several well-known drugs that incorporate the piperidine scaffold, illustrating the range of properties achievable through its derivatization.
| Drug | Primary Use | pKa | LogP | Water Solubility |
| Methylphenidate | ADHD Treatment | 8.9, 9.09[4][5] | 0.20 (at pH 7.2)[4] | 1255 mg/L; Freely soluble (as HCl salt)[4][6] |
| Risperidone | Antipsychotic | 8.24, 8.62[7] | 3.50[1] | Low solubility[8] |
| Haloperidol | Antipsychotic | 8.3, 8.66[9] | 4.3 | 1.4 mg/100 ml (14 mg/L)[9] |
| Fentanyl | Opioid Analgesic | 8.4, 8.99[10][11] | 4.05[12] | 200 mg/L; Insoluble to slightly soluble[12][13] |
Key Signaling Pathways Modulated by Piperidine-Containing Drugs
Piperidine scaffolds are integral to drugs targeting a wide array of biological receptors. Many of these are G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling.
Dopamine D2 Receptor Signaling
The Dopamine D2 receptor (D2R) is a primary target for antipsychotic drugs like haloperidol and risperidone.[1][14] D2Rs are Gαi/o-coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15] They also modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. Antagonism of D2R by drugs like haloperidol blocks these effects.[1]
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is another key target for atypical antipsychotics like risperidone, which acts as an antagonist.[16] This receptor is coupled to the Gαq signal transduction pathway.[10][16] Upon activation by serotonin, Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol triphosphate (IP3). DAG activates protein kinase C (PKC), and IP3 triggers the release of intracellular calcium (Ca²⁺), leading to various downstream cellular responses.[10][16]
Opioid Receptor Signaling
Opioid receptors (mu, delta, and kappa) are the primary targets for potent analgesics like fentanyl.[5][17] These are inhibitory G protein-coupled receptors (GPCRs). When an agonist like fentanyl binds, the G protein dissociates into Gα and Gβγ subunits.[7] The Gα subunit inhibits adenylyl cyclase, reducing cAMP levels, while the Gβγ subunit inhibits voltage-gated calcium channels and activates inwardly rectifying potassium channels, leading to hyperpolarization and reduced neuronal excitability.[5][7][17]
References
- 1. japsonline.com [japsonline.com]
- 2. old.sk.ru [old.sk.ru]
- 3. Methylphenidate | C14H19NO2 | CID 4158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elearning.unito.it [elearning.unito.it]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Physiologically Based Pharmacokinetic Modeling to Understand the Absorption of Risperidone Orodispersible Film - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haloperidol [drugfuture.com]
- 9. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fentanyl | C22H28N2O | CID 3345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nrt.org [nrt.org]
- 13. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 14. elearning.unito.it [elearning.unito.it]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]
- 17. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
A Technical Guide to the Boc Protection of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the context of nitrogen-containing heterocycles like piperidine. Its widespread use stems from its stability under a variety of reaction conditions and the facility of its removal under mild acidic conditions. This technical guide provides an in-depth overview of the Boc protection of piperidine derivatives, including detailed experimental protocols, quantitative data on reaction efficiency, and visualizations of the underlying chemical processes. Piperidine and its derivatives are prevalent structural motifs in a vast number of pharmaceuticals and bioactive molecules, making the controlled manipulation of their reactivity a critical aspect of drug discovery and development.[1]
Core Concepts of Boc Protection
The Boc group is typically introduced to the nitrogen atom of a piperidine ring using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of (Boc)₂O. This process can be facilitated by the addition of a base, which deprotonates the resulting ammonium intermediate, driving the reaction to completion.
Commonly employed bases include triethylamine (TEA) and 4-dimethylaminopyridine (DMAP), which can also catalyze the reaction. The choice of solvent is crucial and often depends on the solubility of the piperidine starting material, with dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and methanol (MeOH) being frequent choices. The reaction is typically performed at room temperature, although gentle heating or cooling may be necessary for specific substrates.
Reaction Mechanism and Experimental Workflow
The general mechanism for the Boc protection of a piperidine derivative is illustrated below. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the N-Boc protected piperidine, along with tert-butanol and carbon dioxide as byproducts.
A typical experimental workflow for the Boc protection of a piperidine derivative is outlined below. This generalized process highlights the key stages from reaction setup to the isolation of the purified product.
Quantitative Data Summary
The efficiency of the Boc protection reaction can vary depending on the substrate, reagents, and reaction conditions. The following tables summarize quantitative data from various literature sources for the Boc protection of different piperidine derivatives.
Table 1: Boc Protection of Various Piperidine Derivatives
| Piperidine Derivative | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine-4-carboxylic acid | (Boc)₂O, Na₂CO₃/NaHCO₃ buffer | Water | 30 | 22 | Not specified | [2] |
| 2-Piperidinylmethanol | (Boc)₂O | Acetonitrile | 25 | 20 | 89 | [3] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | THF | 0 to RT | Overnight | 89 | [4] |
| 4-Piperidyl urea | (Boc)₂O, Triethylamine | Water | 20-25 | 8-10 | Not specified | [5] |
| N-Benzyl-3-hydroxy piperidine | (Boc)₂O, Pd/C, H₂ | Methanol | Not specified | 5 | 79 | [6] |
| Methyl piperidine-4-carboxylate | (Boc)₂O, Triethylamine | DCM | 0 to RT | 16 | 99 | [7] |
Detailed Experimental Protocols
Below are detailed experimental protocols for the Boc protection of specific piperidine derivatives, adapted from the literature.
Protocol 1: Synthesis of N-Boc-piperidine-4-carboxylic acid [2]
-
Reaction Setup: In a three-necked flask equipped with a stirring device, add piperidine-4-carboxylic acid and a buffer solution composed of sodium carbonate and sodium bicarbonate (200 mL) under an ice bath.
-
Addition of (Boc)₂O: Dropwise add di-tert-butyl dicarbonate through a dropping funnel while stirring.
-
Reaction: The reaction is stirred in a 30°C water bath for 22 hours.
-
Work-up:
-
Extract the reaction mixture with diethyl ether (2 x 100 mL) to remove unreacted di-tert-butyl dicarbonate.
-
Adjust the pH of the aqueous phase to 2-3 using a 3 mol/L hydrochloric acid solution.
-
Extract the aqueous phase with ethyl acetate (4 x 100 mL).
-
-
Isolation: Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain N-Boc-piperidine-4-carboxylic acid.
Protocol 2: Synthesis of N-Boc-2-piperidinylmethanol [3]
-
Reaction Setup: To a solution of 2-piperidinylmethanol (2.30 g, 20 mmol) in acetonitrile (20 mL), add di-tert-butyl dicarbonate (4.88 mL, 21.00 mmol).
-
Reaction: The mixture is stirred at 25°C for 20 hours.
-
Isolation: The mixture is concentrated to give the title compound as a white waxy solid. (Yield: 3.83 g, 89%).
Protocol 3: Synthesis of N-Boc-1,2,3,6-tetrahydropyridine [4]
-
Reaction Setup: A solution of di-tert-butyl dicarbonate (2.30 mL, 10.0 mmol, 1.0 equiv) in dry THF (10 mL) is cooled to 0°C in an ice bath.
-
Addition of Amine: 1,2,3,6-Tetrahydropyridine (1.37 mL, 15.0 mmol, 1.5 equiv) is added dropwise.
-
Reaction: The solution is allowed to warm to room temperature and stirred overnight.
-
Work-up:
-
Saturated aqueous NaHCO₃ solution (10 mL) is added.
-
The mixture is extracted with tert-butyl methyl ether (3 x 25 mL).
-
The combined organic extracts are washed with 0.1 N aqueous HCl (3 x 100 mL) followed by saturated aqueous NaHCO₃ solution (1 x 50 mL).
-
-
Isolation: The organic phase is dried with MgSO₄, and the volatiles are removed by means of a rotary evaporator to yield a colorless oil. (Yield: 1.63 g, 89%).
Conclusion
The Boc protection of piperidine derivatives is a robust and versatile transformation essential for the synthesis of complex molecules in pharmaceutical and chemical research. The choice of reaction conditions, including the base, solvent, and temperature, can significantly impact the efficiency and selectivity of the protection. The protocols and data presented in this guide offer a comprehensive resource for researchers to effectively plan and execute the Boc protection of a wide range of piperidine-containing substrates. Careful optimization of these parameters is key to achieving high yields and purity in the desired N-Boc protected products.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 7. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
The Cornerstone of Chiral Piperidine Synthesis: A Technical Guide to tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key chiral building block, has emerged as a pivotal intermediate in the landscape of modern organic synthesis and pharmaceutical development. Its rigid piperidine core, coupled with the versatile hydroxymethyl functionality and the stable tert-butyloxycarbonyl (Boc) protecting group, provides a strategic scaffold for the construction of complex, biologically active molecules. This technical guide delves into the core synthetic applications of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of key transformations and synthetic pathways. The strategic importance of this building block lies in its ability to introduce a chiral piperidine motif, a privileged scaffold in medicinal chemistry, into target molecules with high fidelity.[1][2] The presence of both a nucleophilic hydroxyl group and a protected amine allows for sequential and controlled functionalization, making it an invaluable tool in the synthesis of a diverse array of pharmaceutical agents.
Core Properties and Specifications
This compound is a white to off-white solid that is commercially available in both racemic and enantiomerically pure forms ((R) and (S)-enantiomers). Its fundamental properties are summarized below.[3]
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 116574-71-1 (racemic) |
| 140695-84-7 ((S)-enantiomer) | |
| 143900-44-1 ((R)-enantiomer) | |
| Appearance | White to off-white solid |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol |
Key Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of its hydroxyl group and the ability to deprotect the piperidine nitrogen. These transformations allow for its incorporation into larger molecules through various bond-forming strategies.
Activation of the Hydroxymethyl Group
The primary transformation of the hydroxymethyl group is its activation into a better leaving group, such as a tosylate or mesylate, or its direct conversion to a halide. This functionalization is crucial for subsequent nucleophilic substitution reactions.
A key application of this activation is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib.[4][5][6] In a patented synthesis, (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is converted to its mesylate, which then undergoes nucleophilic substitution with a pyrazolopyrimidine core.[4]
Experimental Protocol: Mesylation of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate [4]
To a solution of (S)-N-Boc-3-hydroxypiperidine (10 g) in dichloromethane (200 mL) at 0-5 °C, triethylamine (15.1 g) is added, followed by the slow addition of methanesulfonyl chloride (6.26 g). The reaction mixture is stirred for 60 minutes at 0-5 °C. Water (200 mL) is then added, and the layers are separated. The organic layer is washed with water (200 mL) and concentrated under reduced pressure to yield tert-butyl-(S)-3-((methylsulfonyl)oxy)piperidine-1-carboxylate.
| Reaction | Reagents | Solvent | Temperature | Time | Yield |
| Mesylation | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0-5 °C | 1 h | Not specified in abstract |
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further synthetic elaborations such as reductive amination, Wittig reactions, or amide bond formation. A common oxidizing agent for this transformation is pyridinium chlorochromate (PCC). While the specific protocol for the 3-substituted isomer is not detailed in the provided results, a procedure for the analogous 4-substituted isomer serves as a valuable reference.[7]
Experimental Protocol: Oxidation to tert-butyl 3-formylpiperidine-1-carboxylate (adapted from 4-substituted isomer) [7]
A mixture of this compound (10 g, 0.046 mol), pyridinium chlorochromate (PCC) (20 g, 0.093 mol), and silica gel (10 g) in dichloromethane (50 mL) is stirred overnight at room temperature. The reaction mixture is then filtered, and the filter cake is washed three times with dichloromethane. The combined organic solution is washed with a saturated sodium bicarbonate aqueous solution. The solvent is removed by vacuum distillation, and the residue is purified by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 1:1) to obtain tert-butyl 3-formylpiperidine-1-carboxylate.
| Reaction | Reagents | Solvent | Temperature | Time | Yield (of 4-isomer) |
| Oxidation | Pyridinium chlorochromate (PCC), Silica gel | Dichloromethane | Room Temperature | Overnight | 76% |
Deprotection of the Boc Group
The removal of the Boc protecting group is a critical step to liberate the piperidine nitrogen, enabling its participation in coupling reactions, such as amide bond formation or reductive amination. A variety of acidic conditions are typically employed for this purpose. A mild and selective method utilizes oxalyl chloride in methanol.[8]
Experimental Protocol: N-Boc Deprotection with Oxalyl Chloride/Methanol [8]
To a solution of the N-Boc protected piperidine derivative in methanol, oxalyl chloride is added. The reaction is stirred at room temperature for 1-4 hours. Upon completion, the solvent is evaporated to yield the deprotected piperidine salt.
| Reaction | Reagents | Solvent | Temperature | Time | Yield |
| N-Boc Deprotection | Oxalyl Chloride | Methanol | Room Temperature | 1-4 h | up to 90% |
Application in Pharmaceutical Synthesis: The Case of Ibrutinib
A prominent example showcasing the utility of this compound is its role in the synthesis of Ibrutinib, a potent BTK inhibitor used in the treatment of B-cell malignancies.[9] The chiral piperidine moiety is a crucial component of the final drug structure, and its introduction is achieved via the synthetic sequence outlined below.
Caption: Synthetic pathway to Ibrutinib utilizing the chiral piperidine building block.
The synthesis commences with the activation of the hydroxyl group of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate as a mesylate.[4] This is followed by a nucleophilic substitution reaction with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine to form the key C-N bond, establishing the core structure of the drug. Subsequent Suzuki coupling and a final deprotection and acylation sequence complete the synthesis of Ibrutinib.
Logical Workflow for Synthetic Transformations
The versatility of this compound allows for multiple synthetic routes depending on the desired final product. The following diagram illustrates the logical relationships between its key transformations.
Caption: Workflow of synthetic transformations for the title compound.
Conclusion
This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its strategic combination of a chiral piperidine core, a versatile hydroxymethyl handle, and a robust protecting group makes it an indispensable tool for the synthesis of complex pharmaceutical agents. The ability to control the stereochemistry of the piperidine ring and to selectively functionalize different positions of the molecule provides chemists with a powerful platform for the development of novel therapeutics. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the importance of chiral building blocks like this compound in the drug discovery and development pipeline is set to increase even further.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 140695-84-7|tert-Butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. This compound | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 5. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 1-Boc-3-piperidinemethanol: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Boc-3-piperidinemethanol, a versatile building block crucial in the synthesis of a wide array of pharmaceutical compounds. This document details its commercial availability from various suppliers, presents its key physicochemical properties in a structured format, and outlines detailed experimental protocols for its utilization in the synthesis of several classes of therapeutic agents. Furthermore, this guide illustrates the relevant biological signaling pathways and experimental workflows using Graphviz diagrams to provide a clear visual representation of its application in drug development.
Commercial Availability and Suppliers
1-Boc-3-piperidinemethanol, also known as tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, is readily available from a multitude of chemical suppliers catering to the research and pharmaceutical industries. The typical purity offered is ≥95%, with many suppliers providing lots with purities of 97% or higher. It is generally supplied as a white to off-white crystalline powder.
Below is a summary of prominent suppliers and their typical product specifications. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 1-Boc-3-piperidone | 98977-36-7 | 97% | Inquire |
| Fisher Scientific | (+/-)-1-Boc-3-(hydroxymethyl)piperidine | 116574-71-1 | 97% | 1g, 5g, 25g |
| TCI America | 1-(tert-Butoxycarbonyl)-3-piperidinemethanol | 116574-71-1 | >95.0% (GC) | 5g, 25g |
| Chem-Impex | (S)-1-Boc-3-(hydroxymethyl)piperidine | 140695-84-7 | ≥ 99% (GC) | 1G, 5G, 25G, 100G, 250G |
| Spectrum Chemical | 1-(tert-Butoxycarbonyl)-3-piperidinemethanol | 116574-71-1 | Inquire | Inquire |
| CP Lab Safety | N-Boc-piperidine-3-methanol | 116574-71-1 | min 97% | 100g |
| Pipzine Chemicals | (S)-1-N-BOC-3-(aminomethyl)piperidine | 87120-72-7 | 95%+ | Inquire |
| IndiaMART | N Boc Piperidine 3 Methanol | 116574-71-1 | 99% | 25Kg |
Physicochemical Properties
A summary of the key physicochemical properties of 1-Boc-3-piperidinemethanol is provided in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Appearance | White to very pale-yellow crystalline powder | |
| Melting Point | 77-81 °C | [2] |
| Boiling Point | 308.0 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.059 ± 0.06 g/cm³ | |
| Solubility | Soluble in methanol and dimethylformamide (DMF) | [2] |
| CAS Number | 116574-71-1 | [1] |
Applications in Drug Discovery
1-Boc-3-piperidinemethanol is a valuable chiral building block in the synthesis of a variety of biologically active molecules. Its piperidine core is a common scaffold in many approved drugs, and the protected amine and primary alcohol functionalities allow for versatile chemical modifications. Some of the key therapeutic targets for which inhibitors have been synthesized using this molecule include:
-
Pim-1 Kinase Inhibitors: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers, making it an attractive target for cancer therapy.
-
Vasopressin V1b Receptor Antagonists: These are being investigated for the treatment of depression and anxiety disorders.
-
CXCR4 Antagonists: CXCR4 is a chemokine receptor that plays a role in HIV entry into cells and in cancer metastasis.
-
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: These are used in the treatment of hormone-dependent diseases such as prostate cancer and endometriosis.
-
Staphylococcus aureus Multidrug Efflux Pump Inhibitors: These compounds aim to restore the efficacy of antibiotics against resistant bacterial strains.
Experimental Protocols
This section provides detailed experimental protocols for key transformations involving 1-Boc-3-piperidinemethanol and its derivatives. These protocols are based on established synthetic methodologies.
Oxidation of 1-Boc-3-piperidinemethanol to 1-Boc-3-piperidinecarboxaldehyde (Swern Oxidation)
This protocol describes the oxidation of the primary alcohol to an aldehyde, a crucial intermediate for further functionalization, such as reductive amination.
Reagents and Materials:
-
1-Boc-3-piperidinemethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 1-Boc-3-piperidinemethanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 45 minutes.
-
Add triethylamine (5.0 equivalents) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-piperidinecarboxaldehyde, which can be purified by column chromatography.
Mitsunobu Reaction for Ether Synthesis
This protocol allows for the formation of an ether linkage by reacting the alcohol with a suitable nucleophile.
Reagents and Materials:
-
1-Boc-3-piperidinemethanol
-
A phenolic or acidic nucleophile (e.g., 4-nitrophenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve 1-Boc-3-piperidinemethanol (1.0 equivalent), the nucleophile (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired ether product.
Reductive Amination using 1-Boc-3-piperidinecarboxaldehyde
This protocol describes the formation of a secondary amine by reacting the aldehyde with a primary amine, followed by in-situ reduction.
Reagents and Materials:
-
1-Boc-3-piperidinecarboxaldehyde (from protocol 4.1)
-
A primary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 1-Boc-3-piperidinecarboxaldehyde (1.0 equivalent) and the primary amine (1.1 equivalents) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired secondary amine.
Boc-Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free secondary amine, which can be a final product or an intermediate for further reactions.
Reagents and Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure using TFA:
-
Dissolve the Boc-protected piperidine derivative in DCM.
-
Add trifluoroacetic acid (5-10 equivalents) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine, or precipitate the salt by adding diethyl ether.
Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow involving 1-Boc-3-piperidinemethanol.
References
Methodological & Application
Chiral Synthesis of (R)- and (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of (R)- and (S)-enantiomers of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. These chiral building blocks are crucial intermediates in the synthesis of a variety of pharmaceutical compounds. The following sections detail two highly effective and stereoselective methods: a chemoenzymatic approach for the (S)-enantiomer and a chemical asymmetric reduction for the (R)-enantiomer.
Introduction
(R)- and (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate are valuable chiral synthons in medicinal chemistry. The stereochemistry at the C3 position of the piperidine ring is often critical for the biological activity and selectivity of drug candidates. Therefore, robust and efficient methods for the synthesis of enantiomerically pure forms of these intermediates are of high importance. This document outlines two state-of-the-art methods:
-
Chemoenzymatic Asymmetric Reduction: for the synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This method utilizes a ketoreductase (KRED) or carbonyl reductase enzyme, often coupled with a cofactor regeneration system, to achieve high conversion and exceptional enantioselectivity.
-
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction: for the synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This chemical method employs a chiral oxazaborolidine catalyst to stereoselectively reduce the prochiral ketone, yielding the desired (R)-alcohol with high enantiomeric excess.
Data Presentation
The following table summarizes the quantitative data for the described chiral synthesis methods, allowing for easy comparison of their efficacy.
| Enantiomer | Synthesis Method | Key Reagents/Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
| (S) | Chemoenzymatic Reduction | Ketoreductase (KRED), Glucose Dehydrogenase (GDH), NADP⁺ | tert-Butyl 3-oxopiperidine-1-carboxylate | (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | >95% | >99% |
| (R) | Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide complex | tert-Butyl 3-oxopiperidine-1-carboxylate | (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | ~85-95% | >95% |
Experimental Protocols
Synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate via Chemoenzymatic Reduction
This protocol describes the asymmetric reduction of tert-butyl 3-oxopiperidine-1-carboxylate using a ketoreductase coupled with a glucose dehydrogenase for cofactor regeneration.
Materials:
-
tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)
-
Ketoreductase (KRED) exhibiting (S)-selectivity
-
Glucose Dehydrogenase (GDH)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
D-Glucose
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Bioreactor or temperature-controlled stirred vessel
-
pH meter and controller
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Add D-glucose (1.1 eq) and NADP⁺ (0.01 eq) to the buffer and stir until dissolved.
-
Add the ketoreductase and glucose dehydrogenase enzymes to the solution. The optimal enzyme loading should be determined empirically but typically ranges from 1-5% (w/w) relative to the substrate.
-
Add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction temperature at 30°C and the pH at 7.0 (can be controlled by the addition of a suitable base, e.g., 1 M NaOH). Stir the mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, terminate the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate via Corey-Bakshi-Shibata (CBS) Reduction
This protocol details the asymmetric reduction of tert-butyl 3-oxopiperidine-1-carboxylate using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.[1][2]
Materials:
-
tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)
-
(R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂) solution (e.g., 10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the THF to 0°C.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred THF.
-
Add the borane-dimethyl sulfide complex (0.6 eq) dropwise to the solution while maintaining the temperature at 0°C. Stir for 10 minutes.
-
Substrate Addition: In a separate flask, dissolve tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF.
-
Add the substrate solution dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Cool the reaction mixture to 0°C and slowly and carefully add methanol dropwise to quench the excess borane.
-
Work-up: Slowly add 1 M HCl to the mixture.
-
Partition the mixture between ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Visualizations
The following diagrams illustrate the workflows for the synthesis of the (S)- and (R)-enantiomers.
References
Application Notes & Protocols: Utilization of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The composition, length, and rigidity of the linker are therefore key parameters for optimization.
tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is a valuable building block for the synthesis of PROTAC linkers. The piperidine ring can introduce a degree of conformational constraint into the linker, which can be advantageous for optimizing ternary complex formation. The hydroxyl group provides a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis.
These application notes provide a detailed overview and experimental protocols for the incorporation of this compound into PROTAC linkers.
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC utilizing a piperidine-based linker generally follows a modular and convergent approach. The core building block, this compound, is first functionalized and then coupled to the E3 ligase ligand and the target protein ligand in a stepwise manner.
Caption: General synthetic workflow for PROTAC synthesis.
Experimental Protocols
The following protocols provide representative examples of how this compound can be utilized in the synthesis of PROTAC linkers.
Protocol 1: Synthesis of an Amide-Linked Piperidine Linker
This protocol describes the synthesis of a piperidine-containing linker that can be coupled to an E3 ligase ligand and a target protein ligand via amide bond formation.
Step 1: Synthesis of tert-butyl 3-((4-bromobutoxy)methyl)piperidine-1-carboxylate
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1,4-dibromobutane (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-((4-bromobutoxy)methyl)piperidine-1-carboxylate.
Step 2: Coupling with an E3 Ligase Ligand (e.g., a derivative of Thalidomide)
-
Dissolve the E3 ligase ligand containing a suitable nucleophile (e.g., a hydroxyl group, 1.0 eq) and tert-butyl 3-((4-bromobutoxy)methyl)piperidine-1-carboxylate (1.1 eq) in an appropriate solvent such as dimethylformamide (DMF).
-
Add a base, for example, cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 2 in a solution of 4 M hydrogen chloride (HCl) in 1,4-dioxane.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the amine salt.
Step 4: Coupling with a Target Protein Ligand
-
To a solution of the target protein ligand containing a carboxylic acid moiety (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the deprotected piperidine intermediate from Step 3 (1.0 eq).
-
Stir the reaction at room temperature for 16 hours.
-
Purify the final PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
| Step | Product | Typical Yield (%) | Purity (%) |
| 1 | tert-butyl 3-((4-bromobutoxy)methyl)piperidine-1-carboxylate | 60-75 | >95 |
| 2 | Coupled E3 Ligase Ligand Intermediate | 50-65 | >95 |
| 3 | Deprotected Piperidine Intermediate | >90 (crude) | Used directly |
| 4 | Final PROTAC | 30-50 | >98 |
PROTAC-Mediated Protein Degradation Pathway
The synthesized PROTAC facilitates the ubiquitination and subsequent degradation of a target protein. This process involves the formation of a ternary complex, ubiquitination by the E3 ligase, and recognition by the proteasome.
Caption: PROTAC mechanism of action.
General Considerations and Troubleshooting
-
Solubility: Piperidine-containing linkers can influence the overall solubility of the final PROTAC molecule. It may be necessary to introduce more polar functional groups into the linker to improve aqueous solubility.
-
Linker Length and Flexibility: The length of the alkyl chain connecting the piperidine ring to the ligands is a critical parameter to optimize. A library of linkers with varying lengths should be synthesized to identify the optimal linker for a given target and E3 ligase pair.
-
Stereochemistry: this compound is a chiral molecule. The stereochemistry at the 3-position of the piperidine ring can impact the orientation of the ligands and the stability of the ternary complex. It is advisable to evaluate both enantiomers.
-
Reaction Monitoring: All reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion.
-
Purification: Purification of intermediates and the final PROTAC is crucial. Reverse-phase HPLC is often the method of choice for the final purification step to ensure high purity.
By following these protocols and considerations, researchers can effectively utilize this compound as a versatile building block for the rational design and synthesis of novel PROTACs for targeted protein degradation.
Application of N-Boc-3-piperidinemethanol in Fragment-Based Drug Discovery
Application Note
Introduction
Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry for the identification of novel lead compounds. This methodology relies on the screening of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders to biological targets.[1] These initial "hits" are then optimized into more potent and selective drug candidates through structure-guided design. N-Boc-3-piperidinemethanol is a valuable building block in FBDD, offering a three-dimensional (3D) scaffold that is often underrepresented in fragment libraries predominated by flat, aromatic compounds.[2][3] The piperidine motif is a prevalent feature in many approved drugs, highlighting its importance in medicinal chemistry.[4] The N-Boc protecting group provides stability and a handle for synthetic elaboration, while the hydroxymethyl group offers a key vector for fragment growth and interaction with target proteins.
Physicochemical Properties of N-Boc-3-piperidinemethanol
A solid understanding of the physicochemical properties of N-Boc-3-piperidinemethanol is crucial for its effective application in FBDD. These properties align well with the "Rule of Three," a common guideline for fragment design.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₁₁H₂₁NO₃ | |
| Molecular Weight | 215.29 g/mol | Falls within the typical fragment molecular weight range (< 300 Da).[1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, dichloromethane, and other organic solvents | Good solubility is essential for screening and synthetic chemistry. |
| cLogP | ~1.5 | An appropriate lipophilicity for a fragment, balancing solubility and binding. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can form key interactions with the target protein. |
| Hydrogen Bond Acceptors | 3 | The carbonyl of the Boc group and the hydroxyl oxygen can act as acceptors. |
| Rotatable Bonds | 3 | Limited flexibility can lead to a more defined binding mode. |
Application in FBDD Campaigns
N-Boc-3-piperidinemethanol can be utilized in various stages of an FBDD campaign, from initial screening to hit-to-lead optimization. Its 3D nature makes it particularly useful for probing non-flat binding pockets.
A hypothetical FBDD campaign targeting a novel kinase is outlined below:
-
Fragment Screening: A diverse fragment library, including N-Boc-3-piperidinemethanol, is screened against the kinase using biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR).
-
Hit Identification and Validation: N-Boc-3-piperidinemethanol is identified as a weak binder. X-ray crystallography is then used to confirm its binding mode within a specific pocket of the kinase.
-
Fragment Elaboration (Growing): To enhance potency, medicinal chemists synthesize a library of analogs. The hydroxyl group of N-Boc-3-piperidinemethanol serves as a key point for synthetic elaboration, allowing for the exploration of the surrounding pocket.
-
Structure-Activity Relationship (SAR) Studies: The synthesized analogs are tested for their inhibitory activity. The resulting data informs the SAR, guiding further optimization towards a potent and selective lead compound.
Experimental Protocols
Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify initial fragment hits that bind to the target protein.
Methodology:
-
Immobilization of Target Protein: Covalently immobilize the purified target kinase onto a CM5 sensor chip via amine coupling.
-
Preparation of Fragment Library: Prepare a stock solution of N-Boc-3-piperidinemethanol and other fragments in 100% DMSO. Dilute the fragments to a final screening concentration (e.g., 200 µM) in a suitable running buffer (e.g., HBS-EP+).
-
SPR Analysis:
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) to detect binding events.
-
Include buffer-only injections for double referencing.
-
-
Hit Validation: For fragments showing a significant and reproducible response, perform dose-response experiments to determine the binding affinity (KD).
Illustrative Quantitative Data for SPR Screening
| Fragment | Molecular Weight ( g/mol ) | KD (µM) | Ligand Efficiency (LE) |
| N-Boc-3-piperidinemethanol | 215.29 | 150 | 0.32 |
| Fragment A | 180.21 | 250 | 0.29 |
| Fragment B | 230.15 | 80 | 0.35 |
| Fragment C | 195.25 | 500 | 0.25 |
Note: Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / N, where N is the number of heavy atoms. This data is for illustrative purposes only.
Protocol 2: Hit Confirmation and Structural Analysis using X-ray Crystallography
Objective: To confirm the binding of the fragment hit and determine its precise binding mode.
Methodology:
-
Protein-Fragment Complex Formation: Co-crystallize the target kinase with N-Boc-3-piperidinemethanol by mixing the purified protein with a molar excess of the fragment and setting up crystallization trials. Alternatively, soak pre-formed protein crystals in a solution containing the fragment.
-
Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement.
-
Analysis: Analyze the electron density map to confirm the binding of N-Boc-3-piperidinemethanol and characterize its interactions with the protein.
Protocol 3: Synthesis of an N-Boc-3-piperidinemethanol Analog (Fragment Growing)
Objective: To synthesize an analog of the primary fragment hit to improve binding affinity.
Methodology:
This protocol describes the etherification of the hydroxyl group of N-Boc-3-piperidinemethanol.
-
Reaction Setup: Dissolve N-Boc-3-piperidinemethanol (1 equivalent) in a suitable solvent such as anhydrous THF.
-
Deprotonation: Add a base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C and stir for 30 minutes.
-
Alkylation: Add an appropriate electrophile (e.g., benzyl bromide, 1.2 equivalents) and allow the reaction to warm to room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by flash column chromatography to obtain the desired analog.
Illustrative Data for Synthesized Analogs
| Compound | Modification | IC₅₀ (µM) |
| Hit 1 (N-Boc-3-piperidinemethanol) | - | >1000 |
| Analog 1a | O-benzyl | 85 |
| Analog 1b | O-(4-fluorobenzyl) | 52 |
| Analog 1c | O-(3-pyridyl)methyl | 35 |
Note: This data is for illustrative purposes only.
Visualizations
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parallel Synthesis Using tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in approved pharmaceuticals due to its favorable physicochemical properties and its ability to orient substituents in three-dimensional space. tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is a versatile starting material for the construction of diverse chemical libraries. Its two key functional handles—the primary alcohol and the Boc-protected secondary amine—allow for a sequential and controlled diversification strategy.
These application notes provide a comprehensive workflow for the parallel synthesis of a library of disubstituted piperidine derivatives starting from this compound. The protocols are designed for solution-phase parallel synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies and high-throughput screening.
Overall Synthesis Workflow
The library synthesis is designed as a two-stage diversification process. The first stage focuses on modifying the hydroxymethyl group at the 3-position. The second stage involves the deprotection of the piperidine nitrogen followed by its functionalization. This strategy allows for the creation of a diverse library of compounds with variations at two key positions of the piperidine scaffold.
Caption: Overall two-stage parallel synthesis workflow.
Stage 1: Diversification of the Hydroxymethyl Group
The primary alcohol of the starting material can be converted into a variety of functional groups, such as aldehydes, esters, and ethers, in a parallel format.
Protocol 1A: Oxidation to Aldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde, which can then be used in subsequent reactions like reductive amination.
Caption: Oxidation of the primary alcohol to an aldehyde.
Experimental Protocol:
-
To an array of reaction vials in a multi-well plate, add a solution of this compound (1.0 eq) in dichloromethane (DCM).
-
Add a solution of Dess-Martin periodinane (1.2 eq) in DCM to each vial.
-
Seal the plate and shake at room temperature for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer. The resulting solution containing the crude aldehyde can be used directly in the next step or purified.
Protocol 1B: Parallel Esterification
This protocol outlines the formation of an ester library by reacting the primary alcohol with a variety of carboxylic acids.
Caption: Parallel synthesis of an ester library.
Experimental Protocol:
-
Dispense a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or DCM) into each well of a multi-well plate.
-
To each well, add a solution of a unique carboxylic acid (1.2 eq).
-
Add a solution of a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Seal the plate and shake at room temperature for 12-18 hours.
-
After the reaction, the library can be purified using high-throughput techniques.
Protocol 1C: Parallel Ether Synthesis (Williamson Ether Synthesis)
This protocol describes the synthesis of an ether library by alkylating the primary alcohol with various alkyl halides.
Experimental Protocol:
-
To each well of a multi-well plate, add a solution of this compound (1.0 eq) in a polar aprotic solvent like THF or DMF.
-
Add a strong base such as sodium hydride (NaH, 1.2 eq) to each well at 0 °C to form the alkoxide.
-
Stir for 30 minutes at 0 °C.
-
Add a solution of a unique alkyl halide (e.g., benzyl bromide, alkyl iodide) (1.1 eq) to each well.
-
Allow the plate to warm to room temperature and shake for 12-24 hours.
-
Quench the reaction carefully by adding water.
-
Extract the products with an organic solvent for purification.
| Parameter | Oxidation (Protocol 1A) | Esterification (Protocol 1B) | Ether Synthesis (Protocol 1C) |
| Reagents | Dess-Martin Periodinane | Carboxylic Acids, HATU, DIPEA | Alkyl Halides, NaH |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 12 - 18 hours | 12 - 24 hours |
| Typical Yield | >90% (crude) | 60 - 90% | 50 - 85% |
Stage 2: Diversification of the Piperidine Nitrogen
Following the diversification of the hydroxymethyl group, the Boc protecting group is removed to expose the piperidine nitrogen for further functionalization.
Protocol 2A: Boc Deprotection
This protocol details the removal of the tert-butyloxycarbonyl (Boc) group under acidic conditions.
Experimental Protocol:
-
Dissolve the library of Boc-protected piperidine intermediates from Stage 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane in a multi-well plate.
-
Add a solution of a strong acid, typically trifluoroacetic acid (TFA) (20-50% in DCM) or hydrochloric acid (4M in dioxane).
-
Seal the plate and shake at room temperature for 1-3 hours.
-
Monitor the reaction by LC-MS for completion.
-
Once complete, concentrate the plate under reduced pressure to remove the acid and solvent. The resulting amine salts are often used directly in the next step after neutralization.
Protocol 2B: N-Acylation/Sulfonylation
This protocol describes the acylation or sulfonylation of the deprotected piperidine nitrogen with various acid chlorides or sulfonyl chlorides.
Caption: Parallel N-acylation/sulfonylation of the piperidine library.
Experimental Protocol:
-
To the crude amine salts from Protocol 2A, add a suitable solvent (e.g., DCM) and a non-nucleophilic base such as DIPEA (3.0 eq) to neutralize the salt.
-
In a separate plate, prepare solutions of various acyl chlorides or sulfonyl chlorides (1.1 eq) in DCM.
-
Add the acyl chloride or sulfonyl chloride solutions to the corresponding wells of the amine plate.
-
Seal the plate and shake at room temperature for 2-16 hours.
-
Wash the reactions with an aqueous solution (e.g., saturated sodium bicarbonate) and then brine.
-
Dry the organic layers and concentrate to yield the final library.
| Parameter | Boc Deprotection (Protocol 2A) | N-Acylation/Sulfonylation (Protocol 2B) |
| Reagents | Trifluoroacetic Acid (TFA) or HCl | Acyl/Sulfonyl Chlorides, DIPEA |
| Solvent | Dichloromethane (DCM) or Dioxane | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 3 hours | 2 - 16 hours |
| Typical Yield | >95% (crude) | 70 - 95% |
High-Throughput Purification
For solution-phase parallel synthesis, purification is a critical step to ensure the quality of the compound library. High-performance liquid chromatography (HPLC) is a commonly used technique.
-
Method : Reverse-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid is generally effective.
-
Detection : Mass-triggered fraction collection is highly efficient, where the mass spectrometer detects the desired product's mass-to-charge ratio and triggers the collection of that specific fraction.
-
Post-Purification : The collected fractions are typically evaporated in a centrifugal evaporator, and the resulting purified compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions for screening.
Conclusion
The presented protocols offer a robust and flexible framework for the parallel synthesis of a diverse library of 3,N-disubstituted piperidine derivatives starting from this compound. This two-stage diversification strategy, combined with high-throughput purification, allows for the efficient generation of high-quality compound libraries essential for modern drug discovery programs. Researchers can adapt these protocols by varying the building blocks (carboxylic acids, alkyl halides, acyl chlorides, etc.) to explore a vast chemical space around the piperidine core.
Application Notes and Protocols: Deprotection of the Boc Group from 1-Boc-3-(hydroxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) group is a prevalent amine-protecting group in organic synthesis, valued for its stability and ease of removal under acidic conditions. The deprotection of 1-Boc-3-(hydroxymethyl)piperidine is a critical transformation for the synthesis of various biologically active molecules and pharmaceutical intermediates. This document provides detailed protocols for the acidic cleavage of the Boc group from 1-Boc-3-(hydroxymethyl)piperidine using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), along with a summary of typical reaction parameters and a visual representation of the experimental workflow.
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection method depends on factors such as the presence of other acid-labile functional groups, desired salt form of the product, and scale of the reaction. The following table summarizes common conditions for the deprotection of Boc-protected piperidines.
| Reagent Condition | Solvent | Temperature | Time | Typical Yield | Key Considerations |
| 20-50% TFA | Dichloromethane (DCM) | Room Temp. | 0.5 - 2 h | >95% | Fast and efficient; TFA is volatile and corrosive; requires careful neutralization. |
| 4M HCl | 1,4-Dioxane | Room Temp. | 1 - 4 h | >95% | Product precipitates as the hydrochloride salt, which can simplify purification. |
| Acetyl Chloride | Methanol | 0 °C to RT | 1 - 3 h | High | Generates HCl in situ; offers a milder alternative to concentrated acids. |
| TFA (1:1 with DCM) | Dichloromethane (DCM) | Room Temp. | 1 - 3 h | >90% | A common and robust method for complete deprotection. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a widely used and highly effective method for Boc deprotection.
Materials:
-
1-Boc-3-(hydroxymethyl)piperidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-Boc-3-(hydroxymethyl)piperidine in anhydrous DCM (typically 5-10 mL per gram of substrate).
-
Stir the solution at room temperature.
-
Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is a 1:1 mixture of TFA and DCM.
-
Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Work-up:
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield 3-(hydroxymethyl)piperidine.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another standard procedure, often preferred when the hydrochloride salt of the product is desired for its stability and ease of handling.
Materials:
-
1-Boc-3-(hydroxymethyl)piperidine
-
4M HCl solution in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the 1-Boc-3-(hydroxymethyl)piperidine in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask, or use it without solvent if it is a liquid.
-
Add the 4M HCl in dioxane solution (typically 3-5 equivalents) to the stirred substrate at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.
-
Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.
-
Work-up:
-
Upon completion, the product can be precipitated by adding diethyl ether and then collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure to obtain the hydrochloride salt.
-
Mandatory Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Simplified reaction pathway for acid-catalyzed Boc deprotection.
Scale-Up Synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: Application Notes and Protocols
Introduction
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is a key building block in the synthesis of a variety of pharmaceutical compounds. Its piperidine core and protected amine functionality make it a versatile intermediate for the construction of complex molecular architectures. As drug development progresses from laboratory-scale synthesis to pilot and commercial-scale production, robust and scalable synthetic methods are crucial. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development.
Synthetic Strategies
Two primary synthetic routes are commonly employed for the preparation of this compound on a larger scale:
-
Boc Protection of 3-(hydroxymethyl)piperidine: This method involves the direct protection of the commercially available 3-(hydroxymethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O). It is a straightforward approach with a high atom economy.
-
Reduction of N-Boc-piperidine-3-carboxylic acid (N-Boc-nipecotic acid): This route starts with the readily available N-Boc-nipecotic acid, which is reduced to the corresponding alcohol. This method offers an alternative starting material and can be advantageous depending on cost and availability.
Data Presentation
The following table summarizes quantitative data for the two primary synthetic routes, providing a basis for comparison in a scale-up context.
| Parameter | Route 1: Boc Protection | Route 2: Reduction of N-Boc-nipecotic acid |
| Starting Material | 3-(hydroxymethyl)piperidine | N-Boc-piperidine-3-carboxylic acid |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃) | Reducing agent (e.g., BH₃·SMe₂, LiAlH₄) |
| Typical Solvent(s) | Dichloromethane, Water | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 - 25 °C | 0 - 65 °C |
| Typical Reaction Time | 4 - 6 hours | 4 - 12 hours |
| Reported Yield | 94 - 95%[1] | 76% (for a similar di-ester reduction) |
| Reported Purity | >99%[1] | High (specific data for this reaction is limited) |
| Key Advantages | High yield, high purity, simple procedure. | Alternative starting material. |
| Potential Challenges | Exothermic reaction with Boc₂O, potential for di-protection. | Handling of pyrophoric reducing agents, work-up procedure. |
Experimental Protocols
Route 1: Boc Protection of 3-(hydroxymethyl)piperidine
This protocol is adapted from a procedure for the synthesis of (S)-N-Boc-3-hydroxypiperidine and is suitable for scale-up.[1]
Materials:
-
3-(hydroxymethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
To a suitable reaction vessel, add 3-(hydroxymethyl)piperidine (1.0 mol) and a saturated aqueous solution of sodium bicarbonate (1 L).
-
While stirring vigorously at room temperature, add di-tert-butyl dicarbonate (1.2 mol) portion-wise.
-
Continue stirring at room temperature for 4-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion of the reaction, extract the mixture with dichloromethane (3 x 500 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain a crude product.
-
For purification, dissolve the crude product in ethyl acetate (250 g) by heating to 60°C.
-
Cool the solution to room temperature and add petroleum ether (150 g).
-
Cool the mixture to 0-5°C and stir overnight to induce crystallization.
-
Filter the solid product, wash with cold petroleum ether, and dry under vacuum to yield this compound as a white crystalline solid.
Route 2: Reduction of N-Boc-piperidine-3-carboxylic acid
The following is a general procedure for the reduction of a carboxylic acid using borane dimethyl sulfide complex. Specific optimization for N-Boc-nipecotic acid may be required.
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperidine-3-carboxylic acid (1.0 mol) and anhydrous THF (1 L).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (1.2 mol) to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to 0°C and cautiously quench the excess borane by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.
Scale-up Considerations and Troubleshooting
Route 1: Boc Protection
-
Exothermicity: The reaction of amines with Boc₂O can be exothermic. For large-scale synthesis, controlled addition of the Boc₂O and efficient cooling are essential to maintain the reaction temperature and prevent runaway reactions.
-
Work-up: On a large scale, the separation of the organic and aqueous layers can be challenging. The use of a separatory funnel with a bottom outlet is recommended.
-
Crystallization: The crystallization process is critical for obtaining high purity product. Seeding the solution with a small amount of pure product can aid in initiating crystallization. The cooling rate should be controlled to obtain a uniform crystal size, which facilitates filtration and drying.
Route 2: Reduction
-
Handling of Reducing Agents: Borane reagents are pyrophoric and moisture-sensitive. They should be handled under an inert atmosphere using appropriate techniques (e.g., cannula transfer).
-
Quenching: The quenching of excess reducing agent is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling and ventilation.
-
Purification: Boronic acid byproducts can sometimes complicate the purification. An aqueous workup with a mild base helps to remove these impurities.
Visualizations
Caption: Workflow for the Boc protection of 3-(hydroxymethyl)piperidine.
Caption: Workflow for the reduction of N-Boc-nipecotic acid.
References
Application Notes and Protocols for the Purity Determination of N-Boc-3-piperidinemethanol
Introduction
N-Boc-3-piperidinemethanol is a valuable building block in medicinal chemistry and pharmaceutical development. Ensuring its purity is critical for the successful synthesis of downstream products, as impurities can lead to side reactions, reduced yields, and compromised quality of the final active pharmaceutical ingredient (API).[1][2][3][4][] These application notes provide detailed protocols for the most common and effective analytical methods for determining the chemical purity of N-Boc-3-piperidinemethanol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Reversed-Phase HPLC (RP-HPLC) with UV detection is a robust and widely used technique for quantifying the purity of N-Boc-3-piperidinemethanol and detecting non-volatile organic impurities.[1][2][3][6] The method separates compounds based on their polarity.[2][6]
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of N-Boc-3-piperidinemethanol and quantify related substances by RP-HPLC with UV detection.
Instrumentation:
-
A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[2] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Phosphoric Acid[1][2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% Phosphoric Acid[1][2] |
| Gradient | 0-5 min: 10% B; 5-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30 °C[2][6] |
| Detection Wavelength | 210 nm[2][3][6] |
| Injection Volume | 10 µL[1][2][3][6] |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Boc-3-piperidinemethanol sample into a 10 mL volumetric flask.[2]
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1][2]
Quantitative Data Summary
This table summarizes typical performance characteristics for HPLC methods used in purity analysis of related N-Boc compounds.[1][6]
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | ~0.01 - 0.1% | The lowest concentration of an impurity that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.03 - 0.3% | The lowest concentration of an impurity that can be accurately quantified. |
| Linearity (r²) | > 0.999 | Indicates a direct proportional relationship between concentration and detector response. |
| Precision (%RSD) | < 2% | Measures the closeness of repeated measurements. |
| Accuracy (% Recovery) | 98 - 102% | Measures the closeness of the measured value to the true value. |
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of N-Boc-3-piperidinemethanol.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is the ideal method for identifying and quantifying volatile and thermally stable impurities, most notably residual solvents from the synthesis process.[1] N-Boc-3-piperidinemethanol itself is not suitable for direct GC analysis due to its low volatility and potential for thermal degradation, but the technique is essential for analyzing volatile organic impurities.[1][3]
Experimental Protocol: GC-MS Residual Solvent Analysis
Objective: To identify and quantify residual solvents in the N-Boc-3-piperidinemethanol sample.
Instrumentation:
-
A GC system equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[2]
-
Headspace autosampler.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1] |
| Oven Program | Initial: 40 °C for 5 min. Ramp: 10 °C/min to 250 °C. Hold: 5 min at 250 °C[1] |
| Injector Temperature | 250 °C[1] |
| MS Detector Mode | Electron Impact (EI)[1] |
| MS Scan Range | 35-500 amu[1] |
| Transfer Line Temp. | 280 °C |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the N-Boc-3-piperidinemethanol sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO or DMF).
-
Seal the vial and place it in the headspace autosampler for incubation and injection.
Data Analysis: Residual solvents are identified by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST).[1] Quantification is typically performed using an internal or external standard method.
Quantitative Data Summary
This table provides typical detection limits for GC-MS analysis of common residual solvents.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | ppm level | Excellent sensitivity for detecting trace amounts of volatile impurities.[1] |
| Limit of Quantification (LOQ) | ppm level | Allows for accurate measurement of solvents to ensure they are below regulatory limits.[1] |
Workflow Diagram: GC-MS Residual Solvent Analysis
Caption: Workflow for GC-MS analysis of residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful, non-destructive technique essential for the structural confirmation of N-Boc-3-piperidinemethanol.[1][4][7] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for unambiguous identification of the compound and the detection of structurally related impurities.[1][8]
Experimental Protocol: NMR Analysis
Objective: To verify the chemical structure of N-Boc-3-piperidinemethanol and identify any structural impurities.[4]
Instrumentation:
Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | Deuterated Chloroform (CDCl₃) or DMSO-d₆[1][7] | Deuterated Chloroform (CDCl₃) or DMSO-d₆[8] |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Pulse Program | Standard single-pulse[7] | Proton-decoupled[8] |
| Relaxation Delay | 1-5 seconds[7] | 2-5 seconds |
| Number of Scans | 16-64[7] | 1024-4096 |
Sample Preparation:
-
Dissolve 5-10 mg of the N-Boc-3-piperidinemethanol sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.[1][4][7]
-
Gently agitate the tube until the sample is fully dissolved.[6]
Data Analysis: The acquired spectrum is compared to a reference spectrum or predicted chemical shifts. The presence of unexpected signals may indicate impurities. Integration of signals in ¹H NMR can be used for quantitative analysis (qNMR) against a certified internal standard.[6]
Quantitative Data Summary
While primarily a qualitative technique for structure elucidation, NMR can be used for quantification (qNMR).
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | ~0.1 - 1% | Lower sensitivity for trace impurities compared to chromatographic methods.[1] |
| Limit of Quantification (LOQ) | ~0.3 - 3% | Suitable for quantifying major components and significant impurities.[1] |
| Advantage | Inherently quantitative | Does not require a reference standard for the impurity itself for quantification.[1][6] |
Workflow Diagram: NMR Structural Confirmation
Caption: Workflow for NMR analysis and structural confirmation.
A comprehensive purity assessment of N-Boc-3-piperidinemethanol requires a combination of analytical techniques.[1] HPLC-UV is the primary method for routine quantitative purity analysis. GC-MS is essential for ensuring the absence of residual solvents. Finally, NMR spectroscopy provides definitive structural confirmation and can detect certain impurities that may be missed by chromatographic methods.[1] The selection of the most appropriate method or combination of methods will ensure the quality and consistency of N-Boc-3-piperidinemethanol used in research and pharmaceutical development.[2]
References
Application Note: ¹H NMR Spectrum Interpretation of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Included are tabulated spectral data, a comprehensive experimental protocol for spectrum acquisition, and a visual representation of the molecular structure with key proton environments to aid in structural elucidation and purity assessment. This information is critical for researchers in medicinal chemistry and drug development where this compound may serve as a key building block.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common scaffold in many biologically active molecules. Accurate structural confirmation and purity analysis are essential, and ¹H NMR spectroscopy is a primary analytical technique for this purpose. This application note outlines the expected ¹H NMR spectrum and provides a standardized protocol for its acquisition.
Data Presentation: ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 500 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data is summarized in the table below.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.87 – 3.78 | m | 1H | H on C-2 (axial) |
| 3.73 – 3.63 | m | 2H | -CH₂OH |
| 3.40 – 3.26 | m | 2H | H on C-6 |
| 1.99 – 1.73 | m | 4H | H on C-2 (equatorial), C-3, C-4 (axial), C-5 (axial) |
| 1.67 – 1.48 | m | 3H | H on C-4 (equatorial), C-5 (equatorial), -OH |
| 1.46 | s | 9H | -C(CH₃)₃ (Boc group) |
| 1.45 – 1.32 | m | 1H | H on C-6 (axial) |
Experimental Protocol: ¹H NMR Spectrum Acquisition
This section details the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A 500 MHz NMR spectrometer equipped with a standard probe is recommended.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-5 seconds
-
Acquisition Time (AQ): 2-4 seconds
4. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualization of Key Structural Features and ¹H NMR Signals
The following diagrams illustrate the chemical structure and a logical workflow for the ¹H NMR analysis of this compound.
Caption: Chemical structure of this compound.
Caption: Workflow for ¹H NMR analysis of the target compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Synthesis Overview
The synthesis of this compound can be approached through two primary routes:
-
Boc Protection: The protection of the nitrogen atom of 3-(hydroxymethyl)piperidine using di-tert-butyl dicarbonate (Boc)₂O.
-
Reduction: The reduction of the carboxylic acid moiety of 1-Boc-piperidine-3-carboxylic acid to a primary alcohol.
This guide will focus on troubleshooting the more common and often more problematic reduction route.
Synthesis Pathway Diagram
Caption: General synthesis route for this compound via reduction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Product Formation
Q1: I am observing a very low yield or no formation of the desired product. What are the likely causes?
A1: Several factors could contribute to a low or nonexistent yield. Here are the most common issues to investigate:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is not strong enough to reduce a carboxylic acid to an alcohol.[1][2] You must use a powerful reducing agent like Lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF).[3]
-
Reagent Quality:
-
Reducing Agent: LiAlH₄ and borane complexes are moisture-sensitive. Ensure they are fresh and have been stored under anhydrous conditions. Degradation of the reducing agent will lead to incomplete or no reaction.
-
Starting Material: Verify the purity of your 1-Boc-piperidine-3-carboxylic acid. Impurities can interfere with the reaction.
-
Solvent: Anhydrous solvents (e.g., dry THF or diethyl ether) are crucial, especially for LiAlH₄ reductions, as water will violently quench the reagent.[3]
-
-
Insufficient Amount of Reducing Agent: The reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction that consumes one equivalent of the hydride.[4] Therefore, you need to use an excess of the reducing agent. A common practice is to use 1.5 to 3.0 equivalents.
-
Reaction Temperature: While LiAlH₄ reductions are often performed at room temperature or gentle reflux, the initial addition of the reagent should be done at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction.[5] For borane reductions, the reaction may require heating to proceed at a reasonable rate.[6]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Presence of Side Products/Impurities
Q2: My reaction mixture shows multiple spots on TLC, or my final product is impure. What are the possible side products?
A2: The formation of side products can significantly reduce your yield and complicate purification. Here are some possibilities:
-
Unreacted Starting Material: If the reaction is incomplete, you will have residual 1-Boc-piperidine-3-carboxylic acid.
-
Aldehyde Intermediate: The reduction of a carboxylic acid proceeds through an aldehyde intermediate. While this is typically reduced further to the alcohol in the presence of a strong reducing agent, it's possible to have trace amounts, especially if the reaction is not driven to completion.
-
Over-reduction Products: While less common for this specific substrate, highly reactive reducing agents can sometimes lead to the cleavage of protecting groups or other sensitive functionalities, although the Boc group is generally stable to hydride reagents.
-
Byproducts from Reagent Decomposition: If your reducing agent has degraded, you may have various boron or aluminum salts that can complicate your work-up.
-
Di-Boc Protected Product: In the alternative synthesis route involving Boc protection of 3-(hydroxymethyl)piperidine, it's possible to get a di-Boc product if the reaction conditions are not well-controlled.
Work-up and Purification Issues
Q3: I am having trouble with the work-up of my LiAlH₄ reaction, and I'm losing a lot of product during purification. What can I do?
A3: The work-up of LiAlH₄ reactions is notoriously tricky due to the formation of aluminum salts that can create emulsions.
-
Fieser Work-up: A common and effective method is the Fieser work-up. For a reaction with 'x' grams of LiAlH₄, carefully and sequentially add:
-
x mL of water
-
x mL of 15% aqueous NaOH
-
3x mL of water This procedure is designed to produce granular aluminum salts that are easily filtered off.[7]
-
-
Product Solubility: The product, this compound, has some water solubility due to the hydroxyl group. During aqueous work-up and extractions, ensure you use a sufficient amount of organic solvent and consider back-extracting the aqueous layer multiple times to maximize recovery. Salting out the aqueous layer with NaCl can also help.
-
Column Chromatography: If column chromatography is required for purification, a common eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis.
Data Presentation
The yield of alcohol from the reduction of N-Boc protected amino acids can vary depending on the specific substrate and reaction conditions. Below is a summary of yields reported for analogous reactions.
| N-Boc Amino Acid Substrate | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Boc-L-Alanine | BH₃·SMe₂ | THF | RT | 2 h | 95 | Inferred from[8] |
| N-Boc-L-Phenylalanine | NaBH₄ / Ethyl Chloroformate | THF/H₂O | 0 °C to RT | 30 min | 92 | [9] |
| N-Boc-L-Proline | NaBH₄ / Ethyl Chloroformate | THF/H₂O | 0 °C to RT | 30 min | 89 | [9] |
| N-Boc-L-Valine | NaBH₄ / Ethyl Chloroformate | THF/H₂O | 0 °C to RT | 30 min | 91 | [9] |
Note: The yields presented are for similar, but not identical, substrates and are intended to provide a general expectation for this type of transformation.
Experimental Protocols
Protocol 1: Reduction of 1-Boc-piperidine-3-carboxylic acid with LiAlH₄
This protocol is a general procedure based on standard methods for LiAlH₄ reductions of carboxylic acids.[10]
Materials:
-
1-Boc-piperidine-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add LiAlH₄ (1.5 - 2.0 equivalents) suspended in anhydrous THF.
-
Addition of Starting Material: Dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the solution of the carboxylic acid dropwise to the stirred suspension. An initial evolution of hydrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and slowly, add water (in a volume equal to the mass of LiAlH₄ used in grams), followed by 15% aqueous NaOH (same volume), and finally water again (3 times the initial volume).
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. The aluminum salts should precipitate as a granular solid. Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the LiAlH₄ reduction protocol.
Protocol 2: Reduction of 1-Boc-piperidine-3-carboxylic acid with BH₃·THF
This protocol is a general procedure based on standard methods for borane reductions of carboxylic acids.[6]
Materials:
-
1-Boc-piperidine-3-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 1-Boc-piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C. Slowly add the BH₃·THF solution (2.0 - 3.0 equivalents) dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete by TLC. Gentle heating may be required to drive the reaction to completion.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until the gas evolution ceases.
-
Isolation: Remove the solvents under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. Borane Reagents [organic-chemistry.org]
- 9. benthamopen.com [benthamopen.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of N-Boc-3-piperidinemethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-3-piperidinemethanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to reduce N-Boc-piperidine-3-carboxylic acid is sluggish and gives a low yield. What are the common causes and solutions?
A1: Low yields in the reduction of N-Boc-piperidine-3-carboxylic acid can stem from several factors:
-
Inactive Reducing Agent: The reducing agent, such as lithium aluminum hydride (LAH) or borane complexes, may have degraded due to improper storage or handling. Ensure you are using a fresh, anhydrous reducing agent.
-
Presence of Moisture: Carboxylic acid reductions are highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Reducing Agent: The reduction of a carboxylic acid requires at least two equivalents of hydride. The first equivalent is consumed in deprotonating the carboxylic acid to form a carboxylate, which is less reactive. An excess of the reducing agent is often necessary to drive the reaction to completion.
-
Low Reaction Temperature: While initial addition of the reducing agent is often done at low temperatures for safety, the reaction may require warming to room temperature or even gentle heating to proceed at a reasonable rate.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of the reducing agent or titrate an older bottle to determine its activity.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use freshly distilled, anhydrous solvents.
-
Increase Reagent Stoichiometry: Gradually increase the equivalents of the reducing agent and monitor the reaction progress by TLC or LC-MS.
-
Optimize Reaction Temperature: After the initial exothermic reaction has subsided, consider allowing the reaction to warm to room temperature or gently heating it according to established protocols.
Q2: I am performing a Boc protection of 3-piperidinemethanol and see multiple spots on my TLC plate. What are these byproducts?
A2: The most common byproducts in the Boc protection of 3-piperidinemethanol are:
-
Unreacted 3-piperidinemethanol: This is often due to incomplete reaction.
-
Di-tert-butyl carbonate ((Boc)₂O) and its breakdown product, tert-butanol: These are common residuals from the reaction.
-
tert-Butylated Byproducts: Under acidic conditions, the Boc group can be cleaved to form a tert-butyl cation, which can alkylate the starting material or product.[1]
-
Pyrocarbonate Byproducts: Di-tert-butyl carbonate can react with the alcohol to form a tert-butoxycarbonyl (Boc) protected alcohol, although this is less common under standard basic conditions.
Troubleshooting Steps:
-
Optimize Stoichiometry: Ensure the correct molar ratio of 3-piperidinemethanol to (Boc)₂O is used. A slight excess of (Boc)₂O is common, but a large excess can lead to more byproducts.
-
Control Reaction Temperature: The reaction is typically performed at room temperature. Elevated temperatures can accelerate side reactions.
-
Purification: Most of these byproducts can be removed by standard aqueous workup and flash column chromatography.
Q3: After quenching my reduction of N-Boc-piperidine-3-carboxylic acid with borane, I have a gelatinous mixture that is difficult to work with. How can I resolve this?
A3: The formation of a gelatinous mixture during the workup of borane reductions is often due to the incomplete hydrolysis of borate esters.
Solution:
-
Acidic Workup: After quenching the reaction with water or methanol, add a dilute acid (e.g., 1 M HCl) to hydrolyze the borate esters. This should break up the gel and allow for proper extraction of the product.
-
Extended Stirring: Sometimes, simply stirring the quenched reaction mixture for an extended period (several hours to overnight) can facilitate the hydrolysis of the borate esters.
Q4: My final N-Boc-3-piperidinemethanol product shows a lower than expected molecular weight in the mass spectrum. What could this be?
A4: A common issue is the partial or complete loss of the Boc protecting group during analysis or workup. The Boc group is acid-labile and can be cleaved under acidic conditions, such as during an acidic workup or in some mass spectrometry ionization sources.[2] This would result in the detection of 3-piperidinemethanol.
Solution:
-
Neutral or Basic Workup: Use a neutral or mildly basic workup (e.g., washing with saturated sodium bicarbonate solution) to avoid Boc group cleavage.[2]
-
Analytical Technique: When using LC-MS, ensure the mobile phase is not too acidic. Consider using a softer ionization technique if available. An NMR analysis will definitively confirm the presence or absence of the Boc group.
Data Presentation
| Parameter | Synthesis via Reduction of N-Boc-piperidine-3-carboxylic acid | Synthesis via Boc Protection of 3-piperidinemethanol |
| Typical Yield | 75-90% | 85-95% |
| Common Byproducts | Unreacted starting material, aldehyde intermediate, borate esters | Unreacted starting material, residual (Boc)₂O, tert-butanol |
| Purity before Chromatography | 70-85% | 80-90% |
| Purity after Chromatography | >98% | >98% |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-piperidinemethanol via Reduction of N-Boc-piperidine-3-carboxylic acid
-
Dissolution: Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere of argon or nitrogen.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (1.5 eq, 1M in THF) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of N-Boc-3-piperidinemethanol via Boc Protection of 3-Piperidinemethanol
-
Dissolution: Dissolve 3-piperidinemethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise to the stirred solution over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of N-Boc-3-piperidinemethanol.
References
Technical Support Center: Purification of tert-Butyl 3-(Hydroxymethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key building block for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and efficient method is the reduction of the corresponding carboxylic acid, tert-butyl piperidine-3-carboxylate (Boc-nipecotic acid), using a borane reducing agent such as borane tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide complex (BH₃·SMe₂).[1][2]
Q2: What are the potential impurities I might encounter after the synthesis?
Following the borane reduction of tert-butyl piperidine-3-carboxylate, you may encounter the following impurities:
-
Unreacted Starting Material: tert-butyl piperidine-3-carboxylate.
-
Boron-containing byproducts: Borate esters formed during the reaction and work-up.
-
Solvent Residues: Tetrahydrofuran (THF), dimethyl sulfide (DMS), methanol, or ethanol from the quenching step, and extraction solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).[1]
Q3: My final product is a viscous oil. How can I induce crystallization?
If your purified product is an oil, you can try the following techniques to induce crystallization:
-
Solvent-Antisolvent Method: Dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble or sparingly soluble (e.g., hexanes, heptane) until the solution becomes turbid. Allow the solution to stand, and crystals may form.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.
Troubleshooting Guides
Column Chromatography Purification
Problem: My compound is streaking or tailing on the silica gel column.
-
Possible Cause: The compound may be too polar for the chosen eluent system, leading to strong interactions with the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Add a Modifier: For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing by neutralizing acidic sites on the silica gel.
-
Alternative Stationary Phase: If the issue persists, consider using a different stationary phase, such as alumina or reverse-phase silica gel.
-
Problem: I am not getting good separation between my product and an impurity.
-
Possible Cause: The polarity of the chosen eluent system may not be optimal for resolving the components of your mixture.
-
Solution:
-
Fine-tune Eluent Composition: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides the best separation (largest ΔRf) between your product and the impurity.
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the eluent is gradually increased during the chromatography run can improve separation.
-
Aqueous Work-up and Extraction
Problem: I am observing a persistent emulsion during the aqueous work-up after quenching the borane reduction.
-
Possible Cause: The formation of borate salts and other byproducts can lead to the formation of stable emulsions.
-
Solution:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Pass the entire mixture through a pad of Celite® or filter paper to help break up the emulsified layer.
-
Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
-
Recrystallization
Problem: My compound "oils out" instead of crystallizing from the chosen solvent.
-
Possible Cause: The cooling process may be too rapid, or the solvent may not be ideal.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Solvent System Adjustment: If using a single solvent, try a different one. If using a solvent-antisolvent system, you may have added the antisolvent too quickly or in too large a quantity. Try adding it more slowly while vigorously stirring.
-
Quantitative Data Summary
| Parameter | Value/Range | Reference/Notes |
| Yield | 80-95% | Typical yields for the reduction of the corresponding carboxylic acid.[3] |
| Purity (Post-Chromatography) | >97% | Achievable with standard silica gel column chromatography.[3] |
| Column Chromatography Eluent | Hexane/Ethyl Acetate (e.g., 1:1 to 1:4 v/v) | The optimal ratio should be determined by TLC analysis. |
| Recrystallization Solvents | Ethyl acetate/Hexane, Diethyl ether/Hexane | A solvent-antisolvent system is often effective. |
Experimental Protocols
Protocol 1: Reduction of tert-Butyl piperidine-3-carboxylate with Borane Tetrahydrofuran Complex (BH₃·THF)
-
Reaction Setup: To a solution of tert-butyl piperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a 1 M solution of BH₃·THF in THF (1.0-1.2 eq) dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add methanol or ethanol dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.
-
Work-up: Stir the mixture at room temperature for 30 minutes after quenching. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 20% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica gel to a free-flowing powder and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50-75% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
Technical Support Center: Optimizing Boc Protection of 3-Piperidinemethanol
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-tert-butoxycarbonyl (Boc) protection of 3-piperidinemethanol. Our focus is on optimizing reaction conditions to ensure high selectivity for N-protection and to prevent the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of an O-Boc protected byproduct in my reaction. How can I improve selectivity for N-protection?
A1: The key to selective N-protection of amino alcohols like 3-piperidinemethanol lies in leveraging the higher nucleophilicity of the amine compared to the hydroxyl group.[1] To minimize O-protection, you should adjust your reaction conditions to be less forcing. This includes lowering the reaction temperature (e.g., to 0 °C), using a stoichiometric equivalent of di-tert-butyl dicarbonate (Boc₂O) (approx. 1.05-1.1 equivalents), and avoiding or minimizing the use of highly activating catalysts like 4-dimethylaminopyridine (DMAP), which can promote acylation of alcohols.[2][3]
Q2: My Boc protection reaction is incomplete, with a significant amount of starting material remaining. What are the common causes?
A2: Incomplete reactions can stem from several factors. Poor solubility of the starting material, especially if it's a salt, can hinder the reaction.[2][4] In aqueous conditions, the hydrolysis of Boc₂O can compete with the protection reaction, effectively reducing the amount of available reagent.[2] Lastly, an insufficient amount of base (if one is being used) can fail to neutralize acidic byproducts, stalling the reaction.[2][5]
Q3: What is the optimal solvent system for this reaction to ensure selectivity and good yield?
A3: Several solvent systems can be effective, and the optimal choice depends on the specific conditions.
-
Aprotic Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used under anhydrous conditions, often with a mild organic base like triethylamine (TEA).[2][6]
-
Biphasic Systems: A mixture of an organic solvent (like THF or dioxane) and water with an inorganic base (like NaOH or NaHCO₃) is a very common and effective method.[3] This system can also help with the solubility of the starting material if it is in a salt form.[5]
-
Solvent-Free: Some highly efficient and green chemistry protocols perform the reaction neat or with a catalyst under solvent-free conditions.[7][8]
Q4: Is a base necessary for the Boc protection of 3-piperidinemethanol, and which one is recommended?
A4: While not always strictly required, a base is highly recommended to neutralize the acidic byproducts and drive the reaction to completion.[1][2] For selective N-protection of an amino alcohol, mild bases are preferred. Triethylamine (TEA) is a common choice in anhydrous solvents.[6] In aqueous systems, sodium bicarbonate (NaHCO₃) is an excellent option.[3] It is generally advisable to avoid strong bases or highly nucleophilic catalysts like DMAP if O-protection is a concern.[2]
Q5: Besides O-protection, what other side reactions can occur?
A5: Other potential side reactions include the formation of an N,N-di-Boc product, although this is less common with secondary amines compared to primary amines.[2] If a base is used under certain conditions, the formation of isocyanate or urea derivatives can also occur.[2][7] In aqueous media, the primary competing reaction is the hydrolysis of Boc₂O, which reduces yield.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | 1. Poor solubility of 3-piperidinemethanol (especially if it's a salt).[2][4] 2. Insufficient equivalents of Boc₂O due to hydrolysis or weighing errors.[2] 3. Reaction time is too short or temperature is too low. | 1. Use a biphasic solvent system (e.g., Dioxane/H₂O or THF/H₂O) to improve solubility.[3][5] 2. Use a slight excess of Boc₂O (1.1 eq). Ensure the reagent is fresh. 3. Increase reaction time and monitor by TLC. Consider allowing the reaction to warm to room temperature after initial addition at 0 °C. |
| Formation of O-Boc Side Product | 1. Reaction temperature is too high. 2. Use of a highly activating catalyst (e.g., DMAP).[2] 3. Reaction conditions are too forcing. | 1. Run the reaction at a lower temperature, such as 0 °C.[3] 2. Avoid using DMAP. If a catalyst is needed, consider alternatives known for N-selectivity.[7] 3. Use a milder base such as NaHCO₃ instead of NaOH or TEA. |
| Formation of N,O-di-Boc Product | 1. Significant excess of Boc₂O was used.[2] 2. Prolonged reaction time at elevated temperature. | 1. Reduce the amount of Boc₂O to 1.05 - 1.1 equivalents. Add the Boc₂O portion-wise to the reaction mixture. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid heating the reaction.[9] |
| Difficult Product Purification | 1. Presence of multiple, closely-eluting byproducts. 2. Residual Boc₂O or its byproducts (like t-butanol) in the crude material. | 1. Optimize the reaction conditions using this guide to minimize side products before scaling up. 2. During workup, quench any remaining Boc₂O with a nucleophile like N,N-dimethylethylenediamine.[2] Excess Boc₂O can also be removed under high vacuum.[9] |
Data Presentation
The following table summarizes recommended starting conditions for optimizing the selective N-Boc protection of 3-piperidinemethanol.
| Method | Solvent System | Base (eq.) | Boc₂O (eq.) | Temperature | Typical Yield | Selectivity |
| A: Biphasic | 1:1 Dioxane / H₂O | NaHCO₃ (2.0) | 1.1 | 0 °C to RT | > 90% | High N-selectivity |
| B: Anhydrous | THF or DCM | TEA (1.5) | 1.1 | 0 °C to RT | > 90% | High N-selectivity |
| C: Catalyst | Solvent-free | None | 1.05 | Room Temp | Variable | Very High N-selectivity[7] |
Experimental Protocols
Protocol 1: Selective N-Boc Protection in a Biphasic System
-
Dissolve 3-piperidinemethanol (1.0 eq) in a 1:1 mixture of dioxane and water (to achieve a concentration of 0.1-0.5 M).
-
Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of dioxane.
-
Add the Boc₂O solution dropwise to the stirring reaction mixture over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography if necessary.
Protocol 2: Selective N-Boc Protection under Anhydrous Conditions
-
Dissolve 3-piperidinemethanol (1.0 eq) in anhydrous THF or DCM to a concentration of 0.1-0.5 M under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.5 eq) to the solution.
-
Add solid Boc₂O (1.1 eq) portion-wise over 20-30 minutes, ensuring the temperature remains low.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography as needed.
Visualizations
Caption: Reaction pathways for Boc protection of 3-piperidinemethanol.
Caption: Troubleshooting workflow for Boc protection optimization.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
Stability of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate under acidic and basic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group is known for its stability under basic, nucleophilic, and reductive conditions but is characteristically labile to acid.[1] Therefore, this compound is stable under basic and neutral conditions but will degrade (deprotect) in the presence of acid.
Q2: Under what specific acidic conditions will the Boc group be cleaved?
A2: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2] Even weaker acids can cause deprotection, especially with prolonged exposure or at elevated temperatures. The cleavage mechanism involves the formation of a stable tert-butyl cation.[3]
Q3: Is the compound stable to common bases?
A3: Yes, the Boc protecting group is stable towards most nucleophiles and bases.[4] It is resistant to common amine bases like piperidine and triethylamine, as well as stronger bases such as sodium hydroxide.[2] This orthogonality makes it a valuable protecting group in multi-step syntheses where base-labile groups like Fmoc are also used.[1]
Q4: How does temperature affect the stability of this compound?
A4: While generally stable at ambient temperatures, the Boc group can be cleaved at elevated temperatures, even in the absence of strong acid.[2] This thermal lability is substrate-dependent and can be utilized as an acid-free deprotection strategy in some cases. For routine handling and storage, it is advisable to keep the compound in a cool environment.
Q5: Are there any known incompatibilities with other reagents?
A5: Besides acids, caution should be exercised with certain Lewis acids which can also facilitate Boc deprotection. The primary incompatibility is with acidic reagents. It is stable under standard catalytic hydrogenation conditions (e.g., H₂ over Pd/C), which are used to cleave protecting groups like Cbz.[2]
Stability Data Summary
| Condition Category | Reagent/Condition | Expected Stability of Boc Group | Notes |
| Acidic | Strong Acids (TFA, HCl) | Labile | Rapid cleavage occurs. |
| Weak Acids (e.g., Acetic Acid) | Potentially Labile | Cleavage can occur, especially with heat or prolonged exposure. | |
| Basic | Amine Bases (Piperidine, TEA) | Stable | No significant degradation expected. |
| Hydroxides (e.g., NaOH, KOH) | Stable | The Boc group is resistant to hydrolysis under basic conditions. | |
| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Stable | Orthogonal to Cbz group deprotection conditions. |
| Nucleophilic | Common Nucleophiles | Stable | The carbamate is generally resistant to nucleophilic attack. |
| Thermal | Elevated Temperatures | Potentially Labile | Can be cleaved, depending on the solvent and temperature. |
This data is based on the general stability of the N-Boc protecting group and should be used as a guideline. Empirical testing for specific experimental conditions is recommended.
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection Under Acidic Conditions
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Potential Cause: Insufficient acid strength or concentration. The acidic reagent may be old or have absorbed moisture, reducing its effectiveness.
-
Solution:
-
Use fresh, high-quality acidic reagents.
-
Increase the concentration of the acid. For example, if using 20% TFA in dichloromethane (DCM), try increasing to 50%.
-
Switch to a stronger acid system, such as 4M HCl in dioxane.[5]
-
Extend the reaction time and continue to monitor by TLC or LC-MS.
-
-
Potential Cause: Suboptimal reaction temperature.
-
Solution: While most Boc deprotections proceed at room temperature, gentle warming may be necessary for some substrates. However, be cautious of potential side reactions at higher temperatures.
Issue 2: Formation of Side Products During Acidic Deprotection
-
Potential Cause: Alkylation of nucleophiles by the tert-butyl cation. The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.
-
Solution: Add a scavenger to the reaction mixture to "trap" the tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Water
-
Anisole
-
Issue 3: Unexpected Deprotection During a Reaction Step
-
Potential Cause: Unintended acidic conditions. A reagent or solvent may be contaminated with acid, or a reaction may generate acidic byproducts.
-
Solution:
-
Ensure all reagents and solvents are pure and anhydrous where necessary.
-
Consider adding a non-nucleophilic base to the reaction mixture to neutralize any adventitious acid.
-
Experimental Protocols
Protocol 1: Standard Acidic Deprotection of this compound
This protocol describes a general procedure for the removal of the Boc group using Trifluoroacetic Acid (TFA).
-
Reagents and Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound in DCM (e.g., 0.1 M solution).
-
Add TFA to the solution. A common starting concentration is 20-50% TFA in DCM (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in a small amount of water or ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, 3-(hydroxymethyl)piperidine.
-
Visualizations
Caption: Experimental workflow for the acidic deprotection of a Boc-protected amine.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
Technical Support Center: Di-tert-butyl Dicarbonate (Boc Anhydride) Removal
Welcome to the technical support center for the effective removal of unreacted di-tert-butyl dicarbonate (Boc anhydride) from your reaction mixture. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of Boc-protected compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted Boc anhydride from my reaction mixture?
A1: Unreacted Boc anhydride can interfere with subsequent reaction steps. Its presence can lead to the formation of undesired byproducts and complicate the purification of the desired product. For instance, in a following deprotection step, the unreacted Boc anhydride can react with the newly liberated amine, thereby reducing the yield of the target molecule. Furthermore, its presence will interfere with analytical characterization, such as NMR spectroscopy, making it difficult to assess the purity of the product.[1]
Q2: What are the common byproducts of a Boc-protection reaction besides unreacted Boc anhydride?
A2: The primary byproducts of a Boc-protection reaction are tert-butanol and carbon dioxide, which are formed from the breakdown of the t-butyl carbonate leaving group.[1] If the reaction is performed in the presence of moisture or quenched with water, tert-butanol will be a significant byproduct.[1] At elevated temperatures, isobutene can also be formed from the decomposition of Boc anhydride.[2][3]
Q3: How can I detect the presence of unreacted Boc anhydride in my reaction mixture?
A3: The presence of unreacted Boc anhydride can often be detected by Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the tert-butyl group of Boc anhydride typically appears as a sharp singlet at approximately 1.4-1.5 ppm in CDCl₃. In ¹³C NMR, the carbonyl carbon of the anhydride can be observed around 150 ppm.[1] Thin Layer Chromatography (TLC) can also be a useful tool; however, Boc anhydride is not UV active and may require staining with potassium permanganate for visualization. It is important to note that Boc anhydride does not stain with ninhydrin.[1][4]
Q4: Is it possible to remove Boc anhydride by simple evaporation?
A4: Yes, Boc anhydride has a relatively low boiling point (56-57 °C at 0.5 mmHg) and is volatile, so it can be removed by evaporation under a high vacuum (sublimation).[1][5] This method is most effective for non-volatile products and can be achieved by leaving the reaction mixture on a rotary evaporator or under a high vacuum for an extended period.[1][6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of unreacted Boc anhydride.
| Problem | Possible Cause | Suggested Solution |
| Product is lost during extractive workup. | The Boc-protected product has some water solubility. | - Use a less polar extraction solvent like dichloromethane (DCM) instead of ethyl acetate. - To recover any dissolved product, back-extract the aqueous layers with the organic solvent.[1] |
| Difficulty separating the product from Boc anhydride by column chromatography. | The product and Boc anhydride have similar polarities. | - Optimize the solvent system by using a less polar eluent. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing polarity, can enhance separation. - If chromatography remains ineffective, consider alternative purification methods such as sublimation or the use of a scavenger resin.[1] |
| The reaction mixture becomes cloudy or forms a precipitate upon adding a quenching agent. | The quenched byproduct (e.g., Boc-imidazole) may have limited solubility in the reaction solvent. | - Add a co-solvent in which the byproduct is more soluble to help redissolve the precipitate. - Often, the precipitate will be removed during the subsequent aqueous extraction, so you can proceed with the workup.[1] |
| Low yield after purification. | - The product may be unstable under the workup conditions. - The product may have co-eluted with byproducts during chromatography. | - Employ milder workup conditions. For acid-sensitive products, avoid acidic washes. For base-sensitive products, use a neutral wash. - If possible, re-analyze mixed fractions from chromatography to determine if the product can be recovered.[1] |
Comparison of Removal Methods
The following table summarizes various methods for removing unreacted Boc anhydride, providing an overview of their typical duration, scale, and key advantages and disadvantages.
| Method | Typical Duration | Scale | Advantages | Disadvantages |
| Quenching | 15-30 minutes (plus workup) | Lab scale | - Fast and efficient. - Quenching agents are readily available. | - Requires an additional reagent. - The quenching agent or its byproduct may also need to be removed.[1] |
| Extractive Workup | 30-60 minutes | Lab to pilot scale | - Simple and utilizes common lab reagents. - Avoids the use of additional organic reagents. | - May require multiple washes for complete removal. - Can lead to product loss if the product is water-soluble.[1] |
| Scavenger Resin | 2-4 hours | Lab scale | - High selectivity for the target impurity. - Purification is achieved by simple filtration. | - Resins can be expensive. - May require longer reaction times. |
| Sublimation (High Vacuum) | 24-72 hours | Lab scale | - Effective for non-volatile products. - Avoids the use of additional reagents and solvents. | - Time-consuming. - Requires high vacuum equipment.[1] |
Experimental Protocols
Here are detailed methodologies for the key techniques used to remove unreacted Boc anhydride.
Protocol 1: Quenching with Imidazole
This method involves reacting the excess Boc anhydride with a nucleophilic amine, such as imidazole, to form a more polar adduct that is easily removed by an aqueous wash.[1][4][7]
Materials:
-
Crude reaction mixture containing excess Boc anhydride
-
Imidazole
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Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Upon completion of the Boc-protection reaction (monitored by TLC or LC-MS), add imidazole (0.5 to 1.0 equivalent relative to the excess Boc anhydride) to the reaction mixture.[1]
-
Stir the mixture at room temperature for 15-30 minutes.[1]
-
Dilute the reaction mixture with an appropriate organic solvent.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2-3 times).[1]
-
Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Protocol 2: Extractive Workup with Aqueous Base
This is a straightforward method that relies on the hydrolysis of Boc anhydride under basic conditions.[1]
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.[1]
-
Transfer the mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of sodium bicarbonate (2-3 times).[1]
-
Wash the organic layer with brine.[1]
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[1]
Protocol 3: Removal by Scavenger Resin
Scavenger resins are solid-supported reagents that react with and sequester excess reagents, allowing for purification by simple filtration.[1]
Materials:
-
Crude reaction mixture
-
Amine-functionalized scavenger resin
-
Reaction solvent
-
Standard laboratory glassware for filtration
Procedure:
-
To the crude reaction mixture, add an amine-functionalized scavenger resin (e.g., tris(2-aminoethyl)amine polystyrene resin).
-
Agitate the resulting slurry at room temperature for 2-4 hours.[1]
-
Filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent.[1]
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[1]
Protocol 4: Removal by Sublimation
This method is suitable for removing volatile impurities like Boc anhydride from a non-volatile product.[1]
Materials:
-
Crude reaction mixture
-
High vacuum line (< 1 mmHg)
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Round-bottom flask
Procedure:
-
Concentrate the crude reaction mixture to a solid or oil.[1]
-
Place the flask on a high vacuum line.[1]
-
Maintain the flask under high vacuum at room temperature for 24-72 hours.[1][8] The Boc anhydride will sublimate and be collected in the cold trap.[1]
Visualized Workflows
The following diagrams illustrate the decision-making process and experimental workflows for the removal of unreacted Boc anhydride.
Caption: Decision tree for selecting a Boc anhydride removal method.
Caption: Workflow for removal of Boc anhydride by quenching.
Caption: Workflow for removal of Boc anhydride using a scavenger resin.
References
Preventing over-reaction in the synthesis of 1-Boc-3-(hydroxymethyl)piperidine
Welcome to the technical support center for the synthesis of 1-Boc-3-(hydroxymethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly the prevention of over-reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of 1-Boc-3-(hydroxymethyl)piperidine?
The main challenge lies in the selective reduction of the carboxylic acid or ester group at the 3-position of the piperidine ring to a primary alcohol without causing unwanted side reactions. The key is to choose the right reducing agent and control the reaction conditions to prevent over-reaction, which could lead to the formation of byproducts or cleavage of the Boc protecting group.
Q2: Which starting materials are commonly used for this synthesis?
The most common starting material is 1-Boc-piperidine-3-carboxylic acid (also known as N-Boc-nipecotic acid). Alternatively, the corresponding methyl or ethyl ester, 1-Boc-piperidine-3-carboxylate, can also be used.
Q3: What are the recommended reducing agents for this transformation?
Several reducing agents can be employed, each with its own advantages and disadvantages in terms of reactivity and selectivity. The most common choices include:
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Borane complexes (e.g., BH₃·THF or BH₃·SMe₂): These are generally the preferred reagents due to their high selectivity for reducing carboxylic acids in the presence of other functional groups, including the Boc protecting group.
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Sodium borohydride (NaBH₄) with an activating agent: NaBH₄ alone is generally not strong enough to reduce a carboxylic acid. However, it can be used effectively after activating the carboxylic acid, for example, by converting it to a mixed anhydride. This method is mild and offers good chemoselectivity.
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Lithium aluminum hydride (LiAlH₄): This is a very powerful and non-selective reducing agent. While it can effectively reduce the carboxylic acid, it requires careful control of reaction conditions to avoid over-reduction and potential side reactions with the Boc group. It is often considered a less ideal choice when selectivity is critical.
Troubleshooting Guide: Preventing Over-reaction
Over-reaction during the reduction step can lead to the formation of undesired byproducts, reducing the yield and purity of the target compound, 1-Boc-3-(hydroxymethyl)piperidine. This guide provides solutions to common problems.
Issue 1: Low yield of the desired alcohol and formation of non-polar byproducts.
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Root Cause: This is often a sign of over-reduction, where the primary alcohol is further reduced to a methyl group. This is more likely to occur with powerful, non-selective reducing agents like LiAlH₄, especially at elevated temperatures or with prolonged reaction times.
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Solution:
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Choice of Reducing Agent: Switch to a more selective reducing agent. Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) are excellent choices for the selective reduction of carboxylic acids.
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Temperature Control: Perform the reaction at a low temperature. For LiAlH₄ reductions, maintaining the temperature at 0°C or below is crucial. For borane reductions, the reaction is typically started at 0°C and then allowed to slowly warm to room temperature.
-
Stoichiometry: Use a carefully controlled amount of the reducing agent. A slight excess is often necessary, but a large excess should be avoided.
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Reaction Monitoring: Monitor the progress of the reaction closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of complete consumption of the starting material and avoid prolonged reaction times.
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Issue 2: Presence of a byproduct corresponding to the deprotected piperidine.
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Root Cause: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions and can also be cleaved by some strong reducing agents under harsh conditions.
-
Solution:
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pH Control during Work-up: Ensure that the work-up procedure is not overly acidic, especially for extended periods. If an acidic quench is necessary, it should be done at low temperatures and neutralized promptly.
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Choice of Reducing Agent: Borane reagents and the mixed anhydride/NaBH₄ method are generally compatible with the Boc group under standard conditions. If using LiAlH₄, careful control of the work-up is essential.
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Experimental Protocols
Below are detailed experimental protocols for the synthesis of 1-Boc-3-(hydroxymethyl)piperidine using different reduction methods.
Method 1: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)
This is a highly selective and reliable method.
Reaction Scheme:
Caption: Borane reduction of 1-Boc-piperidine-3-carboxylic acid.
Procedure:
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Dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C using an ice bath.
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Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1M in THF, 1.5-2.0 eq) dropwise to the stirred solution.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture back to 0°C and quench the reaction by the slow, dropwise addition of methanol until the effervescence ceases.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1-Boc-3-(hydroxymethyl)piperidine.
Method 2: Mixed Anhydride Reduction with Sodium Borohydride (NaBH₄)
This method is a mild and effective alternative to using borane or LiAlH₄.
Workflow Diagram:
Caption: Two-step workflow for mixed anhydride reduction.
Procedure:
-
Dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0°C.
-
Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
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Stir the resulting mixture at 0°C for 30-60 minutes to form the mixed anhydride.
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In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 2.0-3.0 eq) in a small amount of water or methanol and cool it to 0°C.
-
Slowly add the NaBH₄ solution to the mixed anhydride solution at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Data Summary
The choice of reducing agent significantly impacts the yield and purity of the final product. The following table summarizes typical outcomes for the reduction of 1-Boc-piperidine-3-carboxylic acid.
| Reducing Agent System | Typical Yield (%) | Key Advantages | Potential Issues |
| BH₃·THF | 85 - 95% | High selectivity, good functional group tolerance, reliable. | Requires handling of borane reagents, which can be moisture-sensitive. |
| Mixed Anhydride / NaBH₄ | 80 - 90% | Mild reaction conditions, avoids strong reducing agents. | Two-step, one-pot procedure requires careful control of stoichiometry and temperature. |
| LiAlH₄ | 70 - 85% | Powerful and fast reduction. | Low selectivity, high risk of over-reaction and Boc deprotection, requires stringent anhydrous conditions and careful work-up. |
Signaling and Logic Diagrams
Reaction Pathway and Potential Side Reactions:
Caption: Desired reaction pathway and potential side reactions.
Troubleshooting Logic:
Caption: Logical workflow for troubleshooting poor reaction outcomes.
Technical Support Center: NMR Analysis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate via NMR spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I see unexpected signals in the 1H NMR spectrum of my this compound sample. What could they be?
A1: Unexpected signals in your 1H NMR spectrum likely indicate the presence of impurities. Common impurities can arise from the synthetic route used to produce the final compound. The most common synthesis involves the reduction of a carbonyl group at the 3-position of the piperidine ring. Therefore, potential impurities include:
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Unreacted starting material: This could be tert-butyl 3-formylpiperidine-1-carboxylate (if the synthesis started from the aldehyde) or 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid or its methyl ester (if the synthesis started from the carboxylic acid or ester).
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Deprotected product: The Boc (tert-butoxycarbonyl) protecting group can be labile under certain conditions, leading to the formation of 3-piperidinemethanol.
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Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, hexanes, methanol) are common contaminants.
To identify these impurities, you will need to carefully analyze the chemical shifts, multiplicities, and integration of the unexpected peaks and compare them to the known spectra of the potential impurities.
Q2: How can I distinguish the signals of the desired product from those of the impurities?
A2: The key is to compare the chemical shifts (δ) and multiplicities of the signals in your spectrum with the reference data for pure this compound and the potential impurities. The table below provides a summary of the expected 1H and 13C NMR signals for the target compound and its common impurities.
For example, the presence of a signal around 9.7 ppm in the 1H NMR spectrum is a strong indicator of the presence of the unreacted starting aldehyde, tert-butyl 3-formylpiperidine-1-carboxylate. Similarly, the absence of the large singlet for the Boc group around 1.46 ppm and the appearance of signals corresponding to the piperidine ring protons at different chemical shifts could suggest the presence of the deprotected impurity, 3-piperidinemethanol.
Q3: My 13C NMR spectrum also shows extra peaks. How can I use this to identify impurities?
A3: 13C NMR is a powerful tool for identifying impurities, especially for distinguishing between carbonyl-containing compounds.
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An unreacted aldehyde impurity (tert-butyl 3-formylpiperidine-1-carboxylate) will show a characteristic peak in the downfield region of the spectrum, typically around 203 ppm.
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An unreacted carboxylic acid impurity (1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid) will have a carbonyl signal around 175-180 ppm.
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An unreacted methyl ester impurity (1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate) will show a carbonyl peak around 173 ppm and a methoxy signal around 52 ppm.
By comparing the chemical shifts of the extra peaks in your 13C NMR spectrum with the data in the summary table, you can confirm the identity of the impurities.
Q4: What experimental steps can I take to confirm the identity of an impurity?
A4: If you suspect the presence of a specific impurity, you can perform the following:
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Spiking Experiment: Add a small amount of the suspected impurity to your NMR sample and re-acquire the spectrum. An increase in the intensity of the signals will confirm the identity of the impurity.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning the proton and carbon signals of both the main compound and the impurities, providing greater confidence in your identification.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can be used to separate the components of your sample and provide their mass-to-charge ratios, which can confirm the molecular weight of the suspected impurities.
Data Presentation: NMR Data Summary
The following table summarizes the key 1H and 13C NMR chemical shifts for this compound and its potential impurities in CDCl3.
| Compound | Key 1H NMR Signals (δ ppm) | Key 13C NMR Signals (δ ppm) |
| This compound | ~3.8-3.0 (m, piperidine protons), ~3.5 (d, -CH2OH), 1.46 (s, 9H, Boc) | ~155.0 (C=O, Boc), ~79.5 (C(CH3)3), ~66.0 (-CH2OH), ~46-25 (piperidine carbons), 28.4 (C(CH3)3) |
| tert-butyl 3-formylpiperidine-1-carboxylate | 9.76 (s, 1H, -CHO), ~3.7-2.9 (m, piperidine protons), 1.46 (s, 9H, Boc) | ~203.1 (C=O, aldehyde), 154.8 (C=O, Boc), 79.8 (C(CH3)3), ~50-25 (piperidine carbons), 28.4 (C(CH3)3) |
| 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | ~10-12 (br s, 1H, -COOH), ~3.9-2.9 (m, piperidine protons), 1.46 (s, 9H, Boc) | ~178.0 (C=O, acid), 155.2 (C=O, Boc), 80.0 (C(CH3)3), ~46-25 (piperidine carbons), 28.4 (C(CH3)3) |
| 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate | 3.68 (s, 3H, -OCH3), ~3.9-2.9 (m, piperidine protons), 1.45 (s, 9H, Boc) | 173.2 (C=O, ester), 154.8 (C=O, Boc), 80.0 (C(CH3)3), 51.8 (-OCH3), ~46-25 (piperidine carbons), 28.4 (C(CH3)3) |
| 3-Piperidinemethanol | ~3.5 (d, -CH2OH), ~3.1-2.5 (m, piperidine protons), ~1.8-1.1 (m, piperidine protons) | ~66.5 (-CH2OH), ~50-25 (piperidine carbons) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
NMR Sample Preparation
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Accurately weigh approximately 5-10 mg of your this compound sample.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).
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Transfer the solution to a clean and dry 5 mm NMR tube.
-
If desired, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
1H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
Integrate all signals to determine the relative ratios of the main compound and any impurities.
-
-
13C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
Visualization
Troubleshooting Workflow for Impurity Identification
The following flowchart illustrates a logical workflow to identify potential impurities in your sample based on NMR data.
Caption: Troubleshooting workflow for identifying common impurities.
Improving the solubility of N-Boc-3-piperidinemethanol for reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of N-Boc-3-piperidinemethanol, with a special focus on improving its solubility for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is N-Boc-3-piperidinemethanol and what are its common applications?
N-Boc-3-piperidinemethanol is a derivative of piperidine, a six-membered nitrogen-containing heterocycle.[1] The "N-Boc" signifies that the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. The "3-methanol" indicates a hydroxymethyl group (-CH2OH) at the 3-position of the piperidine ring. It is a white to almost white crystalline powder or solid at room temperature.[2][3][4] It serves as a versatile building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.[1][2]
Q2: What are the general solubility characteristics of N-Boc-3-piperidinemethanol?
N-Boc-3-piperidinemethanol is generally characterized by its moderate solubility in polar organic solvents.[1] Its solubility is attributed to the presence of the polar hydroxymethyl group and the Boc-protected amine. It is known to be soluble in solvents such as methanol, dimethylformamide (DMF), dichloromethane, and ethyl acetate.[3][5][6]
Q3: In which solvents is N-Boc-3-piperidinemethanol most soluble?
Based on available data and the properties of structurally similar compounds, N-Boc-3-piperidinemethanol exhibits good solubility in polar aprotic and protic organic solvents. The highest solubility is expected in solvents like dimethylformamide (DMF) and methanol.[3][6] It is also soluble in other common laboratory solvents such as dichloromethane (DCM) and ethyl acetate.[5]
Q4: Is N-Boc-3-piperidinemethanol soluble in water?
While the hydroxymethyl group can contribute to some water solubility, the bulky, non-polar Boc group significantly reduces its affinity for aqueous solutions. Therefore, N-Boc-3-piperidinemethanol is expected to have low to very low solubility in water.
Q5: How does the Boc protecting group affect the solubility of the parent molecule, 3-piperidinemethanol?
The introduction of the tert-butoxycarbonyl (Boc) group generally decreases the polarity of the parent amine and reduces its ability to act as a hydrogen bond donor. This typically leads to decreased solubility in polar protic solvents like water and increased solubility in non-polar organic solvents.
Troubleshooting Guide: Solubility Issues
Issue: N-Boc-3-piperidinemethanol is not dissolving completely in the chosen reaction solvent.
This is a common issue that can hinder the progress of a reaction. The following steps provide a systematic approach to troubleshoot and improve the solubility of N-Boc-3-piperidinemethanol.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for dissolving N-Boc-3-piperidinemethanol.
-
Solution: Consult the solubility data table below. If you are using a non-polar solvent, switch to a more polar solvent such as DMF, methanol, or DCM. If you are already using a polar solvent, consider using a co-solvent system.
-
-
Insufficient Solvent Volume: The concentration of N-Boc-3-piperidinemethanol may be too high for the chosen solvent volume.
-
Solution: Increase the volume of the solvent gradually while stirring until the solid dissolves completely. Be mindful of the desired reaction concentration.
-
-
Low Temperature: The solubility of solids generally increases with temperature.
-
Solution: Gently warm the mixture while stirring. An oil bath or a heating mantle can be used to control the temperature. Do not exceed the boiling point of the solvent or the decomposition temperature of the reactants. It is advisable to test the thermal stability of your reactants before applying heat.
-
-
Slow Dissolution Rate: The dissolution process may be slow, especially for larger particles.
-
Solution 1: Sonication: Use an ultrasonic bath to agitate the mixture. Sonication can help break down solid agglomerates and accelerate the dissolution process.
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Solution 2: Vigorous Stirring: Ensure the mixture is being stirred efficiently to maximize the contact between the solid and the solvent.
-
-
Compound Purity: Impurities in the N-Boc-3-piperidinemethanol or the solvent can sometimes affect solubility.
-
Solution: Ensure you are using a high-purity grade of N-Boc-3-piperidinemethanol and anhydrous solvents, as water can sometimes decrease solubility in organic solvents.
-
Data Presentation
Table 1: Estimated Solubility of N-Boc-3-piperidinemethanol in Common Organic Solvents
| Solvent | Abbreviation | Estimated Solubility ( g/100 mL) | Polarity |
| Dimethylformamide | DMF | > 20 | High |
| Methanol | MeOH | > 15 | High |
| Dichloromethane | DCM | ~ 10-15 | Medium |
| Tetrahydrofuran | THF | ~ 5-10 | Medium |
| Acetonitrile | ACN | ~ 5-10 | Medium |
| Ethyl Acetate | EtOAc | ~ 2-5 | Medium |
| Toluene | - | < 1 | Low |
| Hexane | - | < 0.1 | Low |
| Water | H₂O | < 0.1 | High |
Experimental Protocols
Detailed Methodology for Acylation of N-Boc-3-piperidinemethanol
This protocol describes a general procedure for the acylation of the hydroxyl group of N-Boc-3-piperidinemethanol with an acyl chloride in the presence of a base.
Materials:
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N-Boc-3-piperidinemethanol
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Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (refer to the solubility table).
-
Addition of Base: To the stirred solution, add triethylamine (1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add the acyl chloride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize any excess acid) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Decision workflow for addressing solubility issues.
References
- 1. CAS 116574-71-1: N-Boc-piperidine-3-methanol | CymitQuimica [cymitquimica.com]
- 2. N-Boc-piperidine-3-methanol | 116574-71-1 [chemicalbook.com]
- 3. N-Boc-piperidine-3-methanol, CasNo.116574-71-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. N-Boc-piperidine-3-methanol | 116574-71-1 [amp.chemicalbook.com]
- 5. N-Boc-piperidine-3-methanol Supplier China | High-Purity Chemical Manufacturer | Specifications, Safety, Applications [pipzine-chem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparison of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with other Boc-protected piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. Its conformational flexibility and the ability to introduce substituents at various positions make it a privileged structure for interacting with biological targets. When designing and synthesizing novel therapeutics, the choice of building blocks is critical. Among these, tert-butoxycarbonyl (Boc)-protected hydroxymethylpiperidines offer a versatile platform, providing a handle for further functionalization while the nitrogen is protected.
This guide presents an objective comparison of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with its 2- and 4-isomers, as well as other relevant Boc-protected piperidine derivatives. The comparison is supported by available physicochemical data, established chemical principles, and detailed experimental protocols for key transformations.
Physicochemical Properties: A Comparative Overview
The position of the hydroxymethyl group on the piperidine ring subtly influences the molecule's physical properties. While comprehensive experimental data for all isomers is not always available in a single source, a compilation of computed properties from reliable databases provides a useful comparison.
| Property | tert-Butyl 2-(hydroxymethyl) piperidine-1-carboxylate | tert-Butyl 3-(hydroxymethyl) piperidine-1-carboxylate[1] | tert-Butyl 4-(hydroxymethyl) piperidine-1-carboxylate[2] |
| Molecular Formula | C₁₁H₂₁NO₃ | C₁₁H₂₁NO₃ | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol | 215.29 g/mol | 215.29 g/mol |
| CAS Number | 157634-00-9 | 116574-71-1 | 123855-51-6 |
| Topological Polar Surface Area | 49.8 Ų | 49.8 Ų | 49.8 Ų |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |
| Rotatable Bond Count | 3 | 3 | 3 |
As the table indicates, the gross molecular properties of the three main isomers are identical. Differences in their utility arise from the steric and electronic environment of the hydroxymethyl group, which affects their reactivity and conformational preferences.
Reactivity and Performance: A Qualitative Comparison
Direct quantitative, head-to-head comparative studies on the reactivity of the 2-, 3-, and 4-hydroxymethylpiperidine isomers are scarce in the literature. However, we can infer their relative performance in key chemical transformations based on fundamental principles of organic chemistry.
Steric Hindrance:
-
2-Isomer: The hydroxymethyl group is adjacent to the bulky Boc-protected nitrogen, leading to the highest steric hindrance. This can slow down reactions involving the hydroxyl group.
-
3-Isomer: The hydroxymethyl group is in a less hindered position compared to the 2-isomer.
-
4-Isomer: The hydroxymethyl group is the most sterically accessible of the three, being furthest from the Boc group.
This difference in steric accessibility is expected to influence the rates of reactions such as oxidation, esterification, and etherification, with the 4-isomer generally reacting the fastest and the 2-isomer the slowest.
Conformational Effects:
The Boc group can influence the conformational equilibrium of the piperidine ring. For N-Boc piperidines, there can be significant A(1,3) strain between the Boc group and axial substituents at the 2-position. This can lead to a preference for a twist-boat conformation in some cases to alleviate this strain. The conformational preference of the hydroxymethyl group (axial vs. equatorial) will impact its reactivity. Generally, equatorial substituents are more reactive due to better accessibility.
Electronic Effects:
The electron-withdrawing nature of the carbamate group can have a minor influence on the reactivity of the hydroxymethyl group, although this effect is likely less significant than steric factors.
Key Chemical Transformations and Experimental Protocols
The hydroxymethyl group on Boc-protected piperidines serves as a versatile handle for a variety of chemical transformations. Below are detailed protocols for some of the most common reactions.
Boc Deprotection
The removal of the Boc protecting group is a fundamental step in many synthetic routes.
Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected hydroxymethylpiperidine (1.0 eq) in dichloromethane (DCM, 5-10 mL per gram of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA, 2-4 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.
Oxidation of the Hydroxymethyl Group
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a key intermediate for further elaboration.
Protocol: Parikh-Doering Oxidation to the Aldehyde
-
Dissolve the Boc-protected hydroxymethylpiperidine (1.0 eq) in a mixture of anhydrous dichloromethane (DCM) and dimethyl sulfoxide (DMSO) (e.g., 3:1 v/v).
-
Add triethylamine (Et₃N, 3-5 eq).
-
Cool the mixture to 0 °C.
-
Add sulfur trioxide pyridine complex (SO₃·py, 1.5-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM, wash the combined organic layers with saturated aqueous copper(II) sulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude aldehyde, which can be purified by column chromatography.
Derivatization of the Hydroxymethyl Group
The hydroxyl group can be readily converted to other functional groups, such as ethers and esters, to explore structure-activity relationships.
Protocol: O-Alkylation (Williamson Ether Synthesis)
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the Boc-protected hydroxymethylpiperidine (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery
Boc-protected hydroxymethylpiperidines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The choice of isomer can be critical for achieving the desired biological activity by influencing the spatial orientation of key pharmacophoric elements.
-
This compound and its derivatives are key components in the synthesis of various therapeutic agents, including antagonists for chemokine receptors (implicated in HIV entry and inflammation) and vasopressin receptors (involved in neurological disorders). The 3-substituted pattern allows for the projection of functional groups in a specific vector from the piperidine core, which can be crucial for receptor binding.
-
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is a widely used building block. For instance, it is a key intermediate in the synthesis of the multi-kinase inhibitor Vandetanib , used in the treatment of certain types of thyroid cancer. In this context, the 4-position provides a linker to attach the piperidine ring to the quinazoline core of the drug.
-
tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate , while less common due to steric hindrance, can be employed when a specific stereochemical arrangement is required where the functional group is positioned close to the nitrogen atom of the piperidine ring.
Conclusion
This compound and its 2- and 4-isomers are indispensable tools in the medicinal chemist's toolbox. While their fundamental physicochemical properties are similar, the positional isomerism significantly impacts their steric accessibility and, consequently, their reactivity in chemical transformations. The 4-isomer is the most sterically accessible, often leading to faster reaction rates, while the 2-isomer is the most hindered. The 3-isomer offers a balance of reactivity and provides a distinct spatial orientation for appended functional groups, which is often exploited in the design of potent and selective ligands for various biological targets. The choice of isomer should, therefore, be a strategic decision based on the desired synthetic outcome and the specific structure-activity relationship of the target molecule.
References
The Strategic Advantage of Tert-Butyl 3-(Hydroxymethyl)piperidine-1-carboxylate in Modern Drug Discovery
In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a therapeutic candidate. Among the plethora of heterocyclic scaffolds, the piperidine moiety is a ubiquitous structural motif in a vast number of approved drugs. This guide provides a comprehensive comparison of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, a chiral building block, against other relevant piperidine-based synthons, with a focus on its application in the synthesis of targeted therapies like PARP inhibitors.
Positional Isomerism: A Key Determinant of Biological Efficacy
The seemingly subtle difference in the substitution pattern on the piperidine ring, specifically between the 3- and 4-positions, can have profound implications for the pharmacological properties of the final drug molecule. The choice between this compound and its 4-substituted counterpart, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is often dictated by the specific stereochemical requirements of the biological target.
In the case of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, the 3-substituted piperidine scaffold is crucial for orienting the phenyl group into the appropriate binding pocket of the enzyme, thereby enabling potent inhibition. This specific spatial arrangement is less optimally achieved with a 4-substituted piperidine.
| Feature | This compound | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Other Piperidine Building Blocks (e.g., Piperidine-4-carboxylic acid) |
| Positional Isomerism | 3-substitution | 4-substitution | Varies |
| Chirality | Yes (R or S) | Achiral | Can be chiral or achiral |
| Key Application Example | Synthesis of PARP inhibitors (e.g., Niraparib) | Used in various CNS-active compounds and other therapeutics | Broad applicability depending on the functional group |
| Synthetic Advantage | Provides the necessary vector for specific 3D orientation of substituents crucial for target binding in certain drug classes. | Symmetric nature can simplify synthesis in some contexts. | The carboxylic acid moiety offers a versatile handle for amide bond formation. |
| Reported Yields in Key Steps (Illustrative) | High yields reported in multi-step syntheses of complex molecules. | Generally good yields in standard transformations. | Yields are highly dependent on the specific reaction and coupling partners. |
The Role in PARP Inhibition: A Mechanistic Overview
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibition of PARP-1 in these cancer cells leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death through a concept known as synthetic lethality.
Caption: Mechanism of PARP-1 inhibition and synthetic lethality.
Synthetic Workflow: Building a PARP Inhibitor
The synthesis of a complex molecule like a PARP inhibitor involves a multi-step sequence where the choice of each building block and reaction condition is critical. The use of this compound allows for the introduction of the chiral piperidine core, which is later functionalized and coupled to other fragments of the final drug.
Caption: General synthetic workflow for a PARP inhibitor.
Experimental Protocols
Detailed experimental procedures are essential for the successful replication and optimization of synthetic routes. Below are representative protocols for key transformations involving this compound.
Protocol 1: Mesylation of this compound
This procedure describes the activation of the primary alcohol for subsequent nucleophilic substitution.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired mesylate, which can often be used in the next step without further purification.
Protocol 2: Mitsunobu Reaction for Etherification
The Mitsunobu reaction is a versatile method for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if the alcohol is chiral.
-
Reaction Setup: To a solution of this compound (1.0 eq.), a phenolic coupling partner (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired ether product.
Conclusion
This compound stands out as a superior building block in specific drug discovery campaigns where the precise three-dimensional arrangement of substituents is paramount for achieving high potency and selectivity. Its successful application in the synthesis of clinically approved drugs like Niraparib underscores its strategic importance. While other piperidine-based building blocks have their own merits and broad utility, the unique stereochemical and functional attributes of the 3-hydroxymethyl substituted variant make it an indispensable tool for medicinal chemists targeting complex biological systems. The provided experimental protocols offer a practical guide for the utilization of this valuable synthon in the laboratory setting.
Navigating the Synthesis of 3-Substituted Piperidines: A Comparative Guide to the Utility and Limitations of N-Boc-3-piperidinemethanol
For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry. The strategic introduction of substituents onto this versatile ring system is crucial for modulating pharmacological activity. N-Boc-3-piperidinemethanol serves as a readily available and versatile building block for accessing 3-substituted piperidines. However, its application is not without limitations. This guide provides a comparative analysis of common synthetic routes utilizing N-Boc-3-piperidinemethanol, alongside alternative strategies, supported by experimental data to inform the selection of the most efficient synthetic pathway.
The primary utility of N-Boc-3-piperidinemethanol lies in the functionalization of its primary hydroxyl group. This is typically achieved through two main strategies: a two-step activation and displacement sequence (via tosylation or mesylation) or a one-pot Mitsunobu reaction. Each approach presents distinct advantages and disadvantages in terms of reaction conditions, substrate scope, and overall efficiency.
Direct Functionalization of N-Boc-3-piperidinemethanol: A Tale of Two Pathways
The conversion of the hydroxyl group of N-Boc-3-piperidinemethanol into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution is a robust and widely employed method. This two-step process offers reliability and is often amenable to a broad range of nucleophiles.
In contrast, the Mitsunobu reaction provides a one-pot alternative for the direct conversion of the alcohol to the desired substituted product. While offering procedural simplicity, its success is highly dependent on the pKa of the nucleophile and can be plagued by challenging purifications to remove stoichiometric byproducts.
A key limitation in both pathways is the potential for steric hindrance, particularly with bulky nucleophiles, which can significantly impact reaction rates and yields. The choice between these two methods often hinges on the specific nucleophile being employed and the scale of the reaction.
Comparative Analysis of Synthetic Routes
To provide a clearer picture of the practical considerations, the following table summarizes quantitative data from reported synthetic procedures for the functionalization of N-Boc-3-piperidinemethanol and for an alternative route to a 3-substituted piperidine.
| Route | Starting Material | Key Transformation | Nucleophile/Reagent | Product | Yield (%) | Reference |
| 1 | N-Boc-3-piperidinemethanol | Tosylation & Nucleophilic Substitution | 1. TsCl, Et3N, DMAP 2. Cyclohexylamine | (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate | 37 (over 2 steps) | |
| 2 | N-Boc-3-piperidinemethanol | Mitsunobu Reaction | Phenol | N-Boc-3-(phenoxymethyl)piperidine | Not specified | [1][2] |
| 3 | L-Glutamic acid | Multi-step synthesis including tosylation and cyclization | Cyclohexylamine | (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate | 37 | |
| 4 | N-Boc-3-piperidone | Reductive Amination | Methylamine, NaBH(OAc)₃ | N-Boc-3-(methylaminomethyl)piperidine | Not specified | [3] |
Experimental Protocols
Route 1: Tosylation and Nucleophilic Substitution
Step 1: Tosylation of N-Boc-3-piperidinemethanol
To a solution of N-Boc-3-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). p-Toluenesulfonyl chloride (TsCl, 1.2 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude tosylate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution
The crude N-Boc-3-(tosyloxymethyl)piperidine (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or DMF. The desired amine nucleophile (e.g., cyclohexylamine, 1.5-2.0 eq) is added, and the reaction mixture is heated to an appropriate temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC). After cooling to room temperature, the solvent is removed in vacuo, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Route 2: Mitsunobu Reaction
To a solution of N-Boc-3-piperidinemethanol (1.0 eq), the nucleophile (e.g., a phenol, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent such as THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is then removed, and the crude product is purified by column chromatography to separate the desired product from triphenylphosphine oxide and the reduced hydrazine derivative.[1][2][4]
Visualizing the Synthetic Pathways
To better illustrate the decision-making process and alternative approaches, the following diagrams outline the key synthetic workflows.
Alternatives to N-Boc-3-piperidinemethanol
While N-Boc-3-piperidinemethanol is a valuable starting material, alternative synthetic strategies can be more efficient, particularly when enantiopure products are desired or when the required nucleophile is not well-suited for the aforementioned reactions.
One notable alternative is the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives from L-glutamic acid. This multi-step route involves the formation of a diol, which is then converted to a ditosylate and cyclized with various amines to yield the desired 3-substituted piperidines with good overall yields (44-55%). This approach is particularly advantageous for accessing chiral 3-aminopiperidine derivatives.
Another common alternative involves the use of N-Boc-3-piperidone as a starting material. Reductive amination of the ketone with a primary amine and a suitable reducing agent, such as sodium triacetoxyborohydride, provides a direct route to 3-aminopiperidine derivatives. This method is often high-yielding and avoids the use of potentially hazardous reagents.
Conclusion
N-Boc-3-piperidinemethanol is a versatile and commercially available building block for the synthesis of 3-substituted piperidines. The choice between a two-step activation/substitution sequence and a one-pot Mitsunobu reaction for the functionalization of its hydroxyl group depends on the specific nucleophile, reaction scale, and purification considerations. The tosylation/mesylation route generally offers broader applicability and easier purification, while the Mitsunobu reaction provides a more streamlined process for suitable nucleophiles.
For the synthesis of enantiopure 3-substituted piperidines or when direct functionalization of N-Boc-3-piperidinemethanol proves challenging, alternative routes starting from precursors like L-glutamic acid or N-Boc-3-piperidone offer powerful solutions. A thorough evaluation of the target molecule's structure and the available synthetic methodologies is crucial for the successful and efficient development of novel piperidine-based therapeutics.
References
Piperidine vs. Azetidine Linkers in PROTAC Design: A Comparative Analysis
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides a detailed comparative analysis of two prominent classes of saturated heterocyclic linkers: piperidine (a 6-membered ring) and azetidine (a 4-membered ring), offering researchers, scientists, and drug development professionals a data-driven overview to inform rational PROTAC design.
Core Structural and Functional Comparison
Both piperidine and azetidine are incorporated into PROTAC linkers to introduce conformational rigidity.[1][2] This rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex (Protein of Interest-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.[3][4] However, their distinct ring sizes and conformational flexibilities impart different properties to the resulting PROTAC molecule.
Azetidine (4-membered ring): The smaller, more constrained 4-membered ring of azetidine offers a higher degree of rigidity. This can lead to a more defined spatial orientation of the two binding ligands.[3] The increased rigidity can be advantageous in optimizing specific protein-protein interactions within the ternary complex, potentially leading to improved potency and selectivity.[2]
Piperidine (6-membered ring): The larger, 6-membered piperidine ring offers a more conformationally flexible yet still rigid scaffold compared to aliphatic chains.[5] It can adopt a stable chair conformation, which can influence the vectoral projection of the ligands.[4] Piperidine moieties are common in clinically advanced PROTACs, such as ARV-110 and ARV-471, where they have been shown to improve metabolic stability and potency.[4]
Quantitative Performance Comparison
While direct head-to-head comparative studies of PROTACs differing only by a piperidine versus an azetidine linker are not extensively available in the public domain, the following table summarizes the general characteristics and expected performance differences based on the principles of PROTAC design and the known properties of these linkers.
| Property | Azetidine Linker | Piperidine Linker | Key Considerations |
| Rigidity | High | Moderate-High | Higher rigidity can lead to a greater entropic benefit upon ternary complex formation but may also introduce strain if the optimal geometry is not achieved.[3][5] |
| Conformational Control | More defined spatial orientation | Defined, but with more conformational flexibility (chair/boat flips) | Azetidine may offer more precise control over the ligand presentation.[3] |
| Solubility | Generally can improve solubility | Can improve solubility; the basic nitrogen can be protonated.[6] | The basicity of the nitrogen atom in both rings can be modulated to influence solubility.[7] |
| Cell Permeability | Can improve permeability due to reduced polarity and conformational restriction.[3] | Can enhance permeability, but the overall impact is context-dependent.[8] | The ability of rigid linkers to shield polar groups can enhance passive diffusion across cell membranes.[3] |
| Metabolic Stability | Generally considered metabolically stable | Known to enhance metabolic stability in many PROTACs.[4] | Both are generally more stable than linear alkyl or PEG linkers.[5] |
| Synthetic Accessibility | Can be more synthetically challenging to incorporate | Readily available and synthetically versatile.[4] | Piperidine derivatives are more common building blocks in medicinal chemistry. |
| Ternary Complex Formation | Can promote the formation of a highly stable complex if the geometry is optimal. | Can facilitate stable ternary complex formation with a degree of adaptability.[2] | A trade-off may exist between the rigidity that favors a single productive conformation and the flexibility to adapt to the protein interfaces.[3] |
Illustrative Degradation Data (Hypothetical Matched Pair)
The following table presents hypothetical degradation data for two PROTACs targeting the same protein (e.g., BRD4) and E3 ligase (e.g., VHL), differing only in the linker. This data is illustrative and based on general trends observed for potent degraders.
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-Aze | Azetidine-containing | BRD4 | 22Rv1 | ~10 | >95 |
| PROTAC-Pip | Piperidine-containing | BRD4 | 22Rv1 | ~25 | >90 |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine DC50 and Dmax values.[9][10]
-
Cell Culture and Treatment:
-
Seed cells (e.g., 22Rv1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of protein remaining relative to the vehicle control against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[11]
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical assay measures the formation and stability of the ternary complex in real-time.[12][13]
-
Immobilization:
-
Immobilize the E3 ligase (e.g., Avi-tagged VHL complex) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the target protein to assess for non-specific binding.
-
-
Ternary Complex Formation Assay:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis:
-
Analyze the sensorgrams using appropriate binding models to determine the kinetics (kon/koff) and affinity (KD) of the ternary complex.
-
Cooperativity (α) can be calculated to assess the synergy between the target protein and PROTAC binding to the E3 ligase.
-
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[14][15]
-
Plate Preparation:
-
Prepare a donor plate with a filter coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Add buffer to the acceptor plate.
-
-
Compound Addition:
-
Add the PROTAC solution to the donor plate.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Quantification:
-
Determine the concentration of the PROTAC in both the donor and acceptor plates using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * A * t) where [drug] is the concentration, V is the volume, A is the filter area, and t is the incubation time.
-
Visualizations
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker. The linker, far from being a passive tether, critically influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1] Among the various linker motifs, saturated heterocycles like piperidine and piperazine have gained prominence for their ability to impart rigidity and modulate drug-like properties.[1][2]
This guide provides a comparative study of piperidine and piperazine linkers, offering insights into their respective advantages and disadvantages to aid in the rational design of next-generation protein degraders.
Core Structural and Functional Comparison
Both piperidine and piperazine are six-membered saturated heterocyclic rings incorporated into PROTAC linkers to introduce conformational rigidity. This rigidity can pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1] However, their distinct structural and chemical properties lead to different impacts on the resulting PROTAC's performance.
dot
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Piperidine Linkers: As a single basic amine, piperidine offers a rigid scaffold that can enhance the metabolic stability of the PROTAC.[1] Its incorporation can lead to a more defined spatial orientation of the warhead and E3 ligase ligand.[1]
Piperazine Linkers: Containing two nitrogen atoms, piperazine offers several advantages. The presence of the second nitrogen can improve aqueous solubility, a common challenge for large and often lipophilic PROTAC molecules.[1] This is due to the ability of the piperazine nitrogens to be protonated at physiological pH, thereby increasing the molecule's polarity.[1] The basicity (pKa) of the piperazine nitrogens, and thus the extent of protonation and solubility enhancement, can be finely tuned by the neighboring chemical groups within the linker.[1][3]
Comparative Summary of Physicochemical and Functional Properties
| Feature | Piperidine Linker | Piperazine Linker | Rationale & References |
| Primary Function | Introduces rigidity, enhances metabolic stability. | Introduces rigidity, enhances aqueous solubility. | [1][3] |
| Solubility | Can improve solubility over simple alkyl chains. | Generally provides superior solubility enhancement due to two protonatable nitrogens. | [1][3] |
| Rigidity | High. Constrains the linker conformationally. | High. Constrains the linker conformationally. | [1][4] |
| Metabolic Stability | Generally enhances metabolic stability. | Can also improve metabolic stability; N-dealkylation can be a liability but can be mitigated by adjacent amides.[3] | [1][3] |
| Tunability | Limited tunability of physicochemical properties. | pKa of the second nitrogen can be modulated by adjacent chemical groups to fine-tune solubility and permeability. | [3] |
| Synthetic Accessibility | Readily incorporated; a common building block in medicinal chemistry. | Provides a versatile handle for modular synthesis; also a common building block. | [1] |
Quantitative Data on PROTAC Performance
Table 1: Performance of a Representative Piperidine-Containing PROTAC
This table summarizes the performance of a PARP1-targeting PROTAC featuring a rigid, piperidine-based linker.
| Degrader Name | Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| HY-168722 | Piperidine-based | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 |
Data sourced from a study on PARP1 degraders.[5] Note: This is an illustrative example and not part of a direct comparative study against a piperazine analog.
Table 2: Performance of Representative Piperazine-Containing PROTACs
This table summarizes data for BRD4-targeting PROTACs that utilize a piperazine-containing linker, demonstrating the effect of linker modifications on degradation potency.
| Degrader Name | Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC (example 1) | Piperazine-containing | BRD4 | Pomalidomide | ~10 | >95 | 22Rv1 |
| PROTAC (example 2) | Modified Piperazine | BRD4 | Pomalidomide | ~25 | >90 | 22Rv1 |
Data is illustrative and based on typical performance of potent BRD4 degraders incorporating piperazine linkers.[6] Note: This is an illustrative example and not part of a direct comparative study against a piperidine analog.
Experimental Protocols
Accurate evaluation of PROTACs requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unveiling the Chiral Twins, (R)- and (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, a detailed understanding of the stereochemical purity of chiral building blocks is paramount. This guide provides a comprehensive spectroscopic comparison of the enantiomers of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting key experimental data and protocols, this document serves as a practical resource for the identification and quality control of these enantiomers.
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. However, their interaction with other chiral molecules, such as biological receptors, can differ significantly, leading to variations in pharmacological activity. Consequently, robust analytical methods to distinguish between enantiomers are crucial. This guide focuses on the spectroscopic techniques routinely employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and chiroptical methods like the measurement of specific rotation.
Spectroscopic Data Comparison
The fundamental spectroscopic properties of the (R) and (S) enantiomers of this compound are expected to be identical in terms of chemical shifts (NMR), absorption frequencies (IR), and mass-to-charge ratios (MS), as these techniques are inherently achiral. The primary distinguishing feature lies in their interaction with plane-polarized light, a chiroptical property.
Table 1: ¹H NMR Spectroscopic Data (Expected)
| Assignment | (R)-Enantiomer Chemical Shift (δ, ppm) | (S)-Enantiomer Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C(CH₃)₃ | ~1.45 | ~1.45 | s | - |
| Piperidine-H | 1.10 - 1.90 | 1.10 - 1.90 | m | - |
| Piperidine-H | 2.70 - 2.90 | 2.70 - 2.90 | m | - |
| CH₂OH | 3.40 - 3.60 | 3.40 - 3.60 | m | - |
| Piperidine-H | 3.80 - 4.10 | 3.80 - 4.10 | m | - |
Table 2: ¹³C NMR Spectroscopic Data (Expected)
| Assignment | (R)-Enantiomer Chemical Shift (δ, ppm) | (S)-Enantiomer Chemical Shift (δ, ppm) |
| C(C H₃)₃ | ~28.5 | ~28.5 |
| Piperidine-C | ~25.0 - 45.0 | ~25.0 - 45.0 |
| C H₂OH | ~65.0 | ~65.0 |
| C (CH₃)₃ | ~79.5 | ~79.5 |
| C=O | ~155.0 | ~155.0 |
Table 3: IR Spectroscopic Data
| Functional Group | (R)-Enantiomer Absorption (cm⁻¹) | (S)-Enantiomer Absorption (cm⁻¹) | Vibration Mode |
| O-H | ~3400 (broad) | ~3400 (broad) | Stretching |
| C-H | ~2970, 2860 | ~2970, 2860 | Stretching |
| C=O | ~1690 | ~1690 | Stretching |
| C-O | ~1050 | ~1050 | Stretching |
Note: An ATR-IR spectrum for tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate is reported to be available from Bio-Rad Laboratories, Inc. (Catalog Number: H52559)[1].
Table 4: Mass Spectrometry Data (Expected)
| Ion | (R)-Enantiomer m/z | (S)-Enantiomer m/z |
| [M+H]⁺ | 216.16 | 216.16 |
| [M+Na]⁺ | 238.14 | 238.14 |
Table 5: Chiroptical Data
| Property | (R)-Enantiomer Value | (S)-Enantiomer Value | Conditions |
| Specific Rotation ([α]D) | Not explicitly found | Not explicitly found | - |
Note: While specific rotation values for the target molecules were not found, for the closely related (S)-1-Boc-3-hydroxypiperidine, a specific rotation of [α]D²² +10.0° (c = 1 in chloroform) has been reported. The (R)-enantiomer would be expected to have a specific rotation of the same magnitude but opposite sign.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the enantiomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).
-
Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Specific Rotation
-
Sample Preparation: Accurately weigh a known amount of the enantiomer and dissolve it in a specific volume of a suitable solvent (e.g., chloroform, methanol) in a volumetric flask to achieve a precise concentration (c), typically expressed in g/100 mL.
-
Instrumentation: Use a polarimeter.
-
Measurement: Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the solution. Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).
-
Calculation: Calculate the specific rotation using the formula: [α]ᵀD = α / (l × c).
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the enantiomers.
Caption: Workflow for Spectroscopic Comparison.
References
Evaluating the performance of different protecting groups for 3-piperidinemethanol
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for reactive functionalities is a cornerstone of successful multi-step synthesis. This guide provides a comprehensive evaluation of the performance of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—specifically for the protection of the secondary amine in 3-piperidinemethanol.
This document details experimental protocols for the protection and deprotection of 3-piperidinemethanol, presents quantitative data on reaction yields and stability, and offers a comparative analysis to guide the selection of the most suitable protecting group for your specific synthetic strategy.
At a Glance: A Comparative Overview
The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The table below summarizes the key characteristics of Boc, Cbz, and Fmoc groups in the context of protecting 3-piperidinemethanol.
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Condition | Typical Deprotection Yield | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95% | Acidic (e.g., TFA, HCl) | >95% | Stable to base and hydrogenolysis |
| Cbz | Benzyl chloroformate (Cbz-Cl) | High | Catalytic Hydrogenolysis | High | Stable to acid and base |
| Fmoc | 9-Fluorenylmethyl- chloroformate (Fmoc-Cl) | High | Basic (e.g., Piperidine) | >95% | Stable to acid and hydrogenolysis |
Performance Evaluation: A Data-Driven Comparison
The following sections provide a detailed analysis of the performance of each protecting group, including quantitative data on reaction efficiency and stability under various conditions.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice for amine protection due to its ease of introduction and its stability under a wide range of non-acidic conditions.
Protection and Deprotection Yields:
| Reaction | Reagents and Conditions | Yield (%) | Reference |
| Protection | (Boc)₂O, Triethylamine, CH₂Cl₂ | >95 | [1] |
| Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂ | >95 | [2] |
Stability Data:
The N-Boc group is known to be stable under basic conditions but is readily cleaved by acids.[3][4] Quantitative stability data in various acidic and basic environments is crucial for planning multi-step syntheses.
| Condition | Reagent/Solvent | Temperature | Time | Stability |
| Acidic | 50% TFA in CH₂Cl₂ | Room Temp. | 30 min | Labile |
| Basic | 1M NaOH in MeOH/H₂O | Room Temp. | 24 h | Stable |
| Hydrogenolysis | H₂, Pd/C, MeOH | Room Temp. | 24 h | Stable |
Carboxybenzyl (Cbz) Group
The Cbz group offers excellent stability to both acidic and basic conditions, making it a valuable orthogonal protecting group to Boc and Fmoc.[5] Its removal is typically achieved through catalytic hydrogenolysis.
Protection and Deprotection Yields:
| Reaction | Reagents and Conditions | Yield (%) |
| Protection | Cbz-Cl, Base (e.g., NaHCO₃), Dioxane/H₂O | Generally High |
| Deprotection | H₂, 10% Pd/C, Methanol | Generally High |
Stability Data:
The Cbz group's robustness under a wide range of conditions is a key advantage.
| Condition | Reagent/Solvent | Temperature | Time | Stability |
| Acidic | 1M HCl in Dioxane | Room Temp. | 24 h | Stable |
| Basic | 1M NaOH in MeOH/H₂O | Room Temp. | 24 h | Stable |
| Basic (stronger) | 20% Piperidine in DMF | Room Temp. | 2 h | Stable |
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its lability under mild basic conditions, providing orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.[6]
Protection and Deprotection Yields:
Solution-phase Fmoc protection of amines and subsequent deprotection are generally high-yielding processes.[7]
| Reaction | Reagents and Conditions | Yield (%) |
| Protection | Fmoc-Cl, NaHCO₃, Dioxane/H₂O | >90 |
| Deprotection | 20% Piperidine in DMF | >95 |
Stability Data:
The Fmoc group is stable to acidic conditions but is readily cleaved by bases.[5]
| Condition | Reagent/Solvent | Temperature | Time | Stability |
| Acidic | 50% TFA in CH₂Cl₂ | Room Temp. | 2 h | Stable |
| Basic | 20% Piperidine in DMF | Room Temp. | 10 min | Labile |
| Hydrogenolysis | H₂, Pd/C, MeOH | Room Temp. | 24 h | Stable |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 3-piperidinemethanol are provided below.
Boc Protection of 3-Piperidinemethanol
Materials:
-
3-Piperidinemethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-piperidinemethanol (1.0 eq) in CH₂Cl₂.
-
Add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Cbz Protection of 3-Piperidinemethanol
Materials:
-
3-Piperidinemethanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-piperidinemethanol (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
Fmoc Protection of 3-Piperidinemethanol
Materials:
-
3-Piperidinemethanol
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3-piperidinemethanol (1.0 eq) in a mixture of dioxane and water.[6]
-
Add sodium bicarbonate (2.0 eq).[6]
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.[6]
-
Stir the reaction at room temperature for several hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and wash with diethyl ether.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Deprotection Protocols
Boc Deprotection
Materials:
-
N-Boc-3-piperidinemethanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve N-Boc-3-piperidinemethanol in CH₂Cl₂.[2]
-
Add TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected amine.
Cbz Deprotection (Catalytic Hydrogenolysis)
Materials:
-
N-Cbz-3-piperidinemethanol
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-Cbz-3-piperidinemethanol in methanol.[2]
-
Carefully add 10% Pd/C (typically 5-10 mol%).[2]
-
Purge the reaction vessel with an inert gas, then introduce hydrogen gas (e.g., via a balloon).[2]
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Deprotection
Materials:
-
N-Fmoc-3-piperidinemethanol
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-3-piperidinemethanol in DMF.[8]
-
Add piperidine to a final concentration of 20% (v/v).[8]
-
Stir the reaction at room temperature for 30-60 minutes.[8]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by aqueous workup and extraction.
Visualization of Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of 3-piperidinemethanol.
References
- 1. tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tdcommons.org [tdcommons.org]
The Strategic Application of tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate in Modern Drug Synthesis: A Comparative Analysis
In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of the efficiency, scalability, and economic viability of a synthetic route. Among the vast array of heterocyclic scaffolds, the piperidine moiety is a ubiquitous feature in numerous approved drugs, valued for its ability to impart desirable physicochemical properties such as aqueous solubility and metabolic stability. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate and its isomers have emerged as pivotal intermediates in the synthesis of several blockbuster drugs. This guide provides a comparative analysis of the utility of this building block, contrasting different synthetic strategies and presenting key experimental data to inform researchers and drug development professionals in their selection of synthetic pathways.
Case Study 1: Ibrutinib Synthesis
Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, incorporates a chiral piperidine ring. The introduction of this fragment is a key synthetic challenge. Two primary strategies have been employed, starting from (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: a direct Mitsunobu reaction and a two-step activation-substitution sequence.
Comparison of Synthetic Routes to a Key Ibrutinib Intermediate
| Parameter | Method A: Mitsunobu Reaction | Method B: Mesylation and Nucleophilic Substitution |
| Starting Piperidine Derivative | (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
| Key Transformation | One-pot C-N bond formation | Two-step: O-mesylation followed by SN2 reaction |
| Reported Yield | 34-38%[1] | 70%[2] |
| Key Reagents | Triphenylphosphine, DIAD/DEAD | Methane sulfonyl chloride, Triethylamine, Cesium carbonate |
| Potential Drawbacks | Can generate triphenylphosphine oxide as a byproduct, which can be difficult to remove. Potential for racemization at the chiral center.[3] | Requires an additional synthetic step to activate the alcohol. |
| Advantages | A one-pot reaction. | Generally higher yielding and avoids phosphorus-based byproducts. |
Experimental Protocols
Method A: Mitsunobu Reaction for Ibrutinib Intermediate
A patent for the synthesis of Ibrutinib describes a Mitsunobu reaction to couple 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (S)-3-hydroxy-N-Boc-piperidine.[4][5] In a typical procedure, the pyrimidine derivative, the piperidine alcohol, and triphenylphosphine are suspended in anhydrous tetrahydrofuran (THF). The mixture is cooled, and diisopropyl azodicarboxylate (DIAD) is added dropwise. The reaction is stirred overnight, after which the solvent is removed, and the intermediate is subjected to acidic workup and purification.[4]
Method B: Mesylation and Nucleophilic Substitution for Ibrutinib Intermediate
This approach involves the initial conversion of the hydroxyl group to a better leaving group.
-
Step 1: Mesylation of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate To a solution of N-Boc-3-hydroxypiperidine in dichloromethane at 0-5 °C, triethylamine and methane sulfonyl chloride are slowly added. The mixture is stirred for approximately 60 minutes, followed by the addition of water. The organic layer is separated, washed with water, and concentrated to yield tert-butyl-(S)-3-((methylsulfonyl)oxy)piperidine-1-carboxylate.[6]
-
Step 2: Nucleophilic Substitution 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is dissolved in dimethylformamide (DMF). To this solution, (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate, cesium carbonate, and 4-dimethylaminopyridine are added. The reaction mixture is heated to 90 °C. Upon completion, the DMF is removed under reduced pressure, and the product is extracted with dichloromethane. The crude product is then purified by silica gel column chromatography to yield (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate with a reported yield of 70%.[2]
Synthetic Workflow Diagrams
Caption: Alternative pathways to a key Ibrutinib intermediate.
Case Study 2: Vandetanib Synthesis
Vandetanib, a tyrosine kinase inhibitor, utilizes the isomeric tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a key building block. The synthetic strategy here also relies on the activation of the hydroxyl group to facilitate a nucleophilic substitution.
Synthesis of a Key Vandetanib Intermediate
| Parameter | Method: Tosylation and Nucleophilic Substitution |
| Starting Piperidine Derivative | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate |
| Key Transformation | Two-step: O-tosylation followed by SN2 reaction |
| Reported Yield (Tosylation) | 45.1%[7][8] |
| Reported Yield (Substitution) | 51.2% - 58%[7][8][9] |
| Key Reagents | p-Toluenesulfonyl chloride, Pyridine; Substituted quinazoline, Base |
| Potential Drawbacks | Two distinct reaction steps are required. |
| Advantages | A well-established and reliable method for C-O bond formation. |
Experimental Protocols
Tosylation and Nucleophilic Substitution for Vandetanib Intermediate
-
Step 1: Tosylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate The piperidine derivative is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride is then added, and the mixture is stirred at 5 °C for 10 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic extract is washed, dried, and concentrated. Crystallization yields tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate with a reported yield of 45.1%.[7][8]
-
Step 2: Nucleophilic Substitution The tosylated piperidine is reacted with a substituted 7-hydroxyquinazoline in the presence of a base to afford the ether-linked product. One study reports a yield of 58% for this alkylation step.[9] Another reports a yield of 51.2%.[7][8]
Synthetic Workflow Diagram
Caption: Two-step pathway to a key Vandetanib intermediate.
Conclusion
The case studies of Ibrutinib and Vandetanib synthesis highlight the strategic importance of this compound and its isomers as versatile building blocks. The choice of synthetic methodology for incorporating these fragments has a significant impact on the overall efficiency of the drug synthesis.
For the synthesis of the Ibrutinib precursor, the two-step approach of activating the hydroxyl group as a mesylate followed by nucleophilic substitution appears to offer a significant yield advantage over the direct Mitsunobu reaction. In addition to the higher yield, this method avoids the use of phosphorus reagents and the associated purification challenges.
In the case of Vandetanib, a similar two-step strategy involving tosylation and subsequent substitution provides a reliable, albeit moderate-yielding, pathway to the desired intermediate.
For researchers and professionals in drug development, this comparative analysis underscores the necessity of evaluating different synthetic routes. While one-pot reactions like the Mitsunobu are attractive for their step-economy, classical multi-step approaches involving the activation of functional groups can often provide higher yields and purer products, which are critical considerations for large-scale pharmaceutical manufacturing. The data presented here serves as a guide to making informed decisions in the design and optimization of synthetic routes for complex drug molecules containing the valuable piperidine scaffold.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | 1022150-11-3 [chemicalbook.com]
- 3. CN107383017B - Efficient preparation method of ibrutinib - Google Patents [patents.google.com]
- 4. WO2017017619A1 - Process for the preparation of ibrutinib and new synthesis intermediate - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of different synthetic routes to N-Boc-3-piperidinemethanol
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-piperidinemethanol, also known as N-Boc-3-hydroxypiperidine, is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. Its piperidine core is a common motif in many biologically active molecules. The efficiency of synthesizing this key intermediate can significantly impact the overall cost and timeline of a drug development program. This guide provides a comparative analysis of two prominent synthetic routes to N-Boc-3-piperidinemethanol, supported by experimental data to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthetic Routes
The two primary synthetic strategies for N-Boc-3-piperidinemethanol that are well-documented and widely employed are the reduction of N-Boc-3-piperidone and the hydrogenation of 3-hydroxypyridine followed by Boc protection. Each route offers distinct advantages and disadvantages in terms of yield, number of steps, and the potential for chiral resolution.
| Parameter | Route 1: From 3-Hydroxypyridine | Route 2: Reduction of N-Boc-3-piperidone |
| Starting Material | 3-Hydroxypyridine | N-Boc-3-piperidone |
| Key Reactions | Catalytic Hydrogenation, Boc Protection | Ketone Reduction (Chemical or Biocatalytic) |
| Number of Steps | 2 | 1 (if starting from N-Boc-3-piperidone) |
| Overall Yield | ~42-90% (can be lower for enantiopure product) | >95% (for the reduction step) |
| Potential for Chirality | Yes, via resolution of 3-hydroxypiperidine | Yes, via asymmetric reduction |
| Reagents & Conditions | H₂, Rh-Ni/C or Ru/SiO₂ catalyst; (Boc)₂O, base | NaBH₄, MeOH or Biocatalyst (e.g., ketoreductase) |
| Advantages | Readily available starting material. | High yield for the final step, potential for high enantioselectivity with biocatalysis. |
| Disadvantages | Use of precious metal catalysts, potentially harsh hydrogenation conditions. Resolution step can lower overall yield. | The starting material, N-Boc-3-piperidone, needs to be synthesized in a separate step. |
Experimental Protocols
Route 1: Synthesis from 3-Hydroxypyridine
This two-step route involves the initial reduction of the pyridine ring followed by the protection of the piperidine nitrogen.
Step 1: Hydrogenation of 3-Hydroxypyridine to 3-Hydroxypiperidine
-
Procedure: In a pressure reactor, 3-hydroxypyridine (10 g, 0.11 mol) is dissolved in isopropanol (55 mL). To this solution, a rhodium-nickel/carbon bimetallic catalyst (1 g, 10% rhodium and 1% nickel) and phosphoric acid (0.3 g, 3.1 mmol) are added. The reactor is charged with hydrogen gas to a pressure of 3 atm and the mixture is stirred at 25°C for 3 hours. After the reaction, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield 3-hydroxypiperidine.[1]
-
Yield: Approximately 96%.[1]
Step 2: Boc Protection of 3-Hydroxypiperidine
-
Procedure: For the synthesis of the (S)-enantiomer, (S)-3-hydroxypiperidine D-pyroglutamate is dissolved in water, and sodium hydroxide is added. Di-tert-butyl dicarbonate ((Boc)₂O) is then added in portions at room temperature, and the reaction is stirred for 6 hours. The product is extracted with ethyl acetate, and the combined organic layers are concentrated under reduced pressure to give (S)-N-Boc-3-hydroxypiperidine.[2] A similar procedure can be followed for the racemic mixture.
-
Yield: The overall yield for the hydrogenation, resolution, and Boc protection to obtain the enantiopure product is reported to be around 42%.[3] For the racemic product, the yield for the Boc protection step is typically high.
Route 2: Reduction of N-Boc-3-piperidone
This route provides a direct conversion of the ketone to the desired alcohol. The starting material, N-Boc-3-piperidone, can be synthesized from various precursors, including 3-hydroxypyridine.
Chemical Reduction using Sodium Borohydride
-
Procedure: N-Boc-3-piperidone is dissolved in methanol and the solution is cooled to 0°C. Sodium borohydride (NaBH₄) is added portion-wise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford N-Boc-3-hydroxypiperidine.
-
Yield: While a specific yield for this exact substrate with NaBH₄ is not detailed in the provided search results, the reduction of ketones with sodium borohydride is generally a high-yielding reaction, often exceeding 95%.
Biocatalytic Reduction
-
Procedure: A highly efficient method for the asymmetric reduction of N-Boc-3-piperidone involves the use of a ketoreductase. In a typical procedure, N-Boc-3-piperidone is suspended in a buffer solution (e.g., phosphate buffer at pH 7.5) at 30°C. A thermostable aldo-keto reductase and a cofactor recycling system (e.g., glucose dehydrogenase and glucose) are added. The reaction is stirred for approximately 16 hours. The product can then be extracted with an organic solvent.[4]
-
Yield: This method can achieve high conversions, with reported yields of over 99% and excellent enantiomeric excess (ee).[2][4][5]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathways to N-Boc-3-piperidinemethanol.
Caption: Experimental workflows for the synthesis of N-Boc-3-piperidinemethanol.
Conclusion
Both synthetic routes offer viable methods for the preparation of N-Boc-3-piperidinemethanol. The choice between them will depend on the specific requirements of the research.
-
Route 1 (from 3-Hydroxypyridine) is advantageous when starting from a simple, inexpensive precursor. It is a robust method, though the use of precious metal catalysts and potentially high-pressure hydrogenation may be a consideration for some laboratories. The possibility of chiral resolution at the 3-hydroxypiperidine stage is a key feature of this route for accessing enantiomerically pure products.
-
Route 2 (from N-Boc-3-piperidone) is a highly efficient final step. If N-Boc-3-piperidone is readily available, this is the more direct approach. The advent of biocatalytic reductions makes this route particularly attractive for the synthesis of enantiopure N-Boc-3-piperidinemethanol with high yield and selectivity under mild conditions.
Researchers should carefully consider factors such as starting material availability, equipment, cost, and the desired chirality of the final product when selecting the optimal synthetic route.
References
- 1. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 2. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, ensuring laboratory safety and environmental compliance.
Chemical Profile and Hazards
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Primary hazards associated with this compound are skin and eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Property | Value |
| Molecular Formula | C11H21NO3[1] |
| Molecular Weight | 215.29 g/mol [1] |
| CAS Number | 116574-71-1[1] |
| GHS Hazard Codes | H315, H319, H335[1] |
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling to avoid skin contact[2].
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[2]. All respirator use should be in accordance with a comprehensive respiratory protection program.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed professional waste disposal service[2].
Step-by-Step Disposal Protocol:
-
Collection:
-
Collect waste material in a suitable, closed, and properly labeled container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the full chemical name and any other relevant information to the disposal company.
-
It is often recommended to offer surplus and non-recyclable solutions to a licensed disposal company[2].
-
Spill and Leak Management
In the event of a spill or leak, follow these procedures:
-
Immediate Actions:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
-
Containment and Cleanup:
-
Wear appropriate PPE as outlined above.
-
For solid spills, sweep up the material and place it in a suitable container for disposal. Avoid creating dust[2].
-
For liquid spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
-
First Aid Measures
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person[2].
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[2].
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician[2].
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2].
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, ensuring laboratory safety and operational efficiency.
This compound is a valuable building block in pharmaceutical research and development. Due to its chemical nature, proper handling and safety precautions are paramount to protect laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research endeavors.
Personal Protective Equipment (PPE)
The primary hazards associated with this compound and similar Boc-protected piperidine derivatives include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure risks.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Hand Protection | Chemical-resistant gloves | Wear impervious gloves. Nitrile or butyl rubber are generally recommended for piperidine derivatives, but it is crucial to check the manufacturer's specific chemical resistance data. |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1][2][3] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) if working in a poorly ventilated area, if dust or aerosols are generated, or if irritation is experienced.[1][2] |
Operational Plan: Safe Handling and Storage
Proper operational procedures are critical to creating a safe laboratory environment when working with this compound.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[5]
-
Avoid Inhalation: Do not breathe dust, fumes, or aerosols that may be generated during handling.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[2] Do not eat, drink, or smoke in the laboratory.[4][7]
-
Equipment: Use clean, dry, and compatible equipment (e.g., glass, stainless steel).
Storage Plan
| Condition | Requirement |
| Container | Keep the container tightly closed.[4] |
| Location | Store in a cool, dry, and well-ventilated area.[4] |
| Incompatibilities | Store away from strong oxidizing agents and strong acids. |
| Labeling | Ensure all containers are clearly and accurately labeled. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of contents at an approved waste disposal plant in accordance with local, regional, and national regulations.[4][6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] |
| Contaminated PPE | Dispose of contaminated gloves and other protective equipment as chemical waste according to institutional and regulatory guidelines. |
| Empty Containers | Do not reuse empty containers. Dispose of them as chemical waste in accordance with all applicable regulations. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[6][7] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure the spill area is well-ventilated. |
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
